molecular formula C11H15NO5 B1294278 Methyl 2-amino-3,4,5-trimethoxybenzoate CAS No. 5035-82-5

Methyl 2-amino-3,4,5-trimethoxybenzoate

Cat. No.: B1294278
CAS No.: 5035-82-5
M. Wt: 241.24 g/mol
InChI Key: UPVUQELOASQBMY-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,4,5-trimethoxybenzoate is a useful research compound. Its molecular formula is C11H15NO5 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80816. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3,4,5-trimethoxybenzoate
Source PubChem
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InChI

InChI=1S/C11H15NO5/c1-14-7-5-6(11(13)17-4)8(12)10(16-3)9(7)15-2/h5H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVUQELOASQBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70198408
Record name Methyl 3,4,5-trimethoxyanthranilate
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Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5035-82-5
Record name Benzoic acid, 2-amino-3,4,5-trimethoxy-, methyl ester
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Record name Methyl 3,4,5-trimethoxyanthranilate
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Record name 5035-82-5
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Record name Methyl 3,4,5-trimethoxyanthranilate
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Record name Methyl 3,4,5-trimethoxyanthranilate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and potential applications of Methyl 2-amino-3,4,5-trimethoxybenzoate. The information is curated for professionals in the fields of chemical research and drug development.

Core Properties and Structure

This compound is an organic compound characterized by a benzene ring substituted with an amino group, a methyl ester group, and three methoxy groups.[1] Its chemical structure lends itself to a variety of chemical reactions and potential biological activities.

Chemical Structure

The structure of this compound is depicted below.

structure Chemical Structure of this compound C1 C C2 C C1->C2 sub_COOCH3 COOCH₃ C1->sub_COOCH3 C3 C C2->C3 sub_NH2 NH₂ C2->sub_NH2 C4 C C3->C4 sub_OCH3_3 OCH₃ C3->sub_OCH3_3 C5 C C4->C5 sub_OCH3_4 OCH₃ C4->sub_OCH3_4 C6 C C5->C6 sub_OCH3_5 OCH₃ C5->sub_OCH3_5 C6->C1

Caption: Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 5035-82-5[2][3]
Molecular Formula C₁₁H₁₅NO₅[1][2][3]
Molecular Weight 241.24 g/mol [1][2]
Appearance Solid[4]
Melting Point 44 - 45 °C[4]
Boiling Point 127 - 140 °C at 0.1 mmHg[5]
Flash Point 113 °C (closed cup)[4]

Potential Synthesis and Experimental Protocols

Proposed Synthetic Workflow

synthesis_workflow start Methyl 3,4,5-trimethoxybenzoate step1 Nitration (e.g., HNO₃, H₂SO₄) start->step1 intermediate Methyl 2-nitro-3,4,5-trimethoxybenzoate step1->intermediate step2 Reduction (e.g., Sn/HCl or H₂, Pd/C) intermediate->step2 product This compound step2->product

Caption: Proposed Synthesis of this compound

General Experimental Protocol for Nitration of an Aromatic Ester

This protocol is a generalized procedure and would require optimization for the specific substrate.

  • Dissolution: Dissolve the starting material, Methyl 3,4,5-trimethoxybenzoate, in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in a round-bottom flask equipped with a magnetic stirrer.

  • Nitrating Mixture: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, dropwise to the stirred solution while maintaining the low temperature.

  • Reaction: Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

General Experimental Protocol for the Reduction of a Nitroarene

This protocol provides a general method for the reduction of a nitro group to an amine and would need to be adapted and optimized.

  • Setup: In a round-bottom flask, combine the nitro-compound (Methyl 2-nitro-3,4,5-trimethoxybenzoate), a reducing agent such as tin (Sn) granules, and a suitable acid like concentrated hydrochloric acid (HCl).

  • Reaction: Heat the mixture under reflux with stirring. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and basify it with a strong base (e.g., NaOH) to precipitate the tin salts and liberate the free amine.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography.

Biological and Chemical Activity

This compound is a compound of interest due to its potential biological and chemical activities.

Biological Activity

The presence of the amino and methoxy groups on the benzene ring suggests potential biological activities. The compound has been noted for its antioxidant properties, with the ability to scavenge free radicals and protect cells from oxidative stress.[1] It may also interact with various enzymes and proteins, influencing biochemical pathways with potential therapeutic implications.[1]

Chemical Reactivity

The functional groups of this compound allow for a range of chemical transformations:

  • Oxidation: The amino group can be oxidized.

  • Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride.[1]

  • Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.[1]

Analytical Data

While a complete set of spectral data for this compound was not found in a single source, data for its precursor, Methyl 2-nitro-3,4,5-trimethoxybenzoate, is available and can be used for comparative purposes during synthesis.[6] Commercial suppliers of this compound may provide analytical data such as NMR, HPLC, and LC-MS upon request.[3]

Safety and Handling

Detailed safety information for this compound is not extensively documented in the searched results. However, based on the safety data for the related compound, Methyl 2-nitro-3,4,5-trimethoxybenzoate, it is advisable to handle this chemical with care.[7] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[4]

References

Spectral Data and Experimental Protocols for Methyl 2-amino-3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Methyl 2-amino-3,4,5-trimethoxybenzoate, a key chemical intermediate. Due to the limited availability of directly published complete spectral data for this specific molecule, this guide combines experimental data from its carboxylic acid precursor, 2-amino-3,4,5-trimethoxybenzoic acid, with predicted values based on structurally similar compounds. This approach offers a robust reference for the characterization of this compound.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₁₁H₁₅NO₅ Molecular Weight: 241.24 g/mol CAS Number: Information not readily available

Synthesis Pathway

The primary route for the synthesis of this compound involves a two-step process. The first step is the nitration of Methyl 3,4,5-trimethoxybenzoate to yield Methyl 2-nitro-3,4,5-trimethoxybenzoate. The subsequent step is the reduction of the nitro group to an amine. An alternative pathway is the direct esterification of 2-amino-3,4,5-trimethoxybenzoic acid.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_alternative Alternative Step: Esterification Methyl_3_4_5_trimethoxybenzoate Methyl 3,4,5-trimethoxybenzoate Methyl_2_nitro_3_4_5_trimethoxybenzoate Methyl 2-nitro-3,4,5-trimethoxybenzoate Methyl_3_4_5_trimethoxybenzoate->Methyl_2_nitro_3_4_5_trimethoxybenzoate Nitration Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Methyl_2_nitro_3_4_5_trimethoxybenzoate Methyl_2_amino_3_4_5_trimethoxybenzoate This compound Methyl_2_nitro_3_4_5_trimethoxybenzoate->Methyl_2_amino_3_4_5_trimethoxybenzoate Reduction Reducing_Agent Reducing Agent (e.g., H2/Pd-C, Sn/HCl) Reducing_Agent->Methyl_2_amino_3_4_5_trimethoxybenzoate 2_amino_3_4_5_trimethoxybenzoic_acid 2-amino-3,4,5-trimethoxybenzoic acid 2_amino_3_4_5_trimethoxybenzoic_acid->Methyl_2_amino_3_4_5_trimethoxybenzoate Esterification Methanol_Acid Methanol, Acid Catalyst Methanol_Acid->Methyl_2_amino_3_4_5_trimethoxybenzoate

A diagram illustrating the synthetic pathways to this compound.

Spectral Data

The following tables summarize the available and predicted spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.8 - 7.0s1HAr-H (H-6)
~4.5 - 5.5br s2H-NH₂
3.88s3H-COOCH₃
3.85s3HAr-OCH₃ (C-4)
3.82s3HAr-OCH₃ (C-5)
3.79s3HAr-OCH₃ (C-3)
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)
Chemical Shift (δ) ppmAssignment
~168C=O (ester)
~153Ar-C (C-4)
~150Ar-C (C-5)
~142Ar-C (C-3)
~138Ar-C (C-2)
~110Ar-C (C-1)
~105Ar-C (C-6)
~61Ar-OCH₃ (C-4)
~56Ar-OCH₃ (C-3 or C-5)
~56Ar-OCH₃ (C-5 or C-3)
~52-COOCH₃
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretch (asymmetric and symmetric)
3000 - 2850MediumC-H stretch (aromatic and aliphatic)
~1710StrongC=O stretch (ester)
1620 - 1580MediumN-H bend and C=C stretch (aromatic)
1250 - 1000StrongC-O stretch (ethers and ester)
MS (Mass Spectrometry) Data

The mass spectrum for the related 2-amino-3,4,5-trimethoxybenzoic acid is available from the NIST WebBook, showing a molecular ion peak corresponding to its molecular weight.[1] For this compound, the expected molecular ion peak and major fragmentation patterns are presented below.

m/zRelative IntensityAssignment
241High[M]⁺
210High[M - OCH₃]⁺
182Medium[M - COOCH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral analysis of this compound.

Synthesis via Reduction of Methyl 2-nitro-3,4,5-trimethoxybenzoate
  • Dissolution: Dissolve Methyl 2-nitro-3,4,5-trimethoxybenzoate in a suitable solvent such as methanol or ethyl acetate in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Spectroscopic Analysis Workflow

Spectroscopy_Workflow Sample_Prep Sample Preparation (Dissolution in appropriate solvent) NMR_Analysis NMR Analysis (¹H and ¹³C spectra acquisition) Sample_Prep->NMR_Analysis IR_Analysis IR Analysis (FTIR spectroscopy) Sample_Prep->IR_Analysis MS_Analysis MS Analysis (Mass spectrometry) Sample_Prep->MS_Analysis Data_Processing Data Processing and Interpretation NMR_Analysis->Data_Processing IR_Analysis->Data_Processing MS_Analysis->Data_Processing Final_Report Final Spectral Report Data_Processing->Final_Report

A workflow diagram for the spectroscopic analysis of the synthesized compound.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

    • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the peaks for ¹H NMR.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system like GC-MS or LC-MS) using an appropriate ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Conceptual Signaling Pathway Involvement

As a substituted aniline derivative, this compound could potentially interact with various biological signaling pathways. The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway, which is a common target for drug development.

Signaling_Pathway Ligand External Signal (Ligand) Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Compound Methyl 2-amino-3,4,5- trimethoxybenzoate Compound->Kinase_Cascade Inhibits Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription_Factor->Cellular_Response Regulates Gene Expression

A hypothetical signaling pathway showing potential interaction of the title compound.

References

A Technical Guide to the Safety and Handling of Methyl 2-amino-3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-amino-3,4,5-trimethoxybenzoate is a substituted aminobenzoate ester, a class of compounds often utilized as intermediates and building blocks in organic synthesis. Its structural features, including the electron-donating amino and methoxy groups on the benzene ring, make it a valuable precursor in the development of more complex molecules, particularly within the pharmaceutical and materials science sectors.

This guide provides a comprehensive overview of the available safety, handling, and technical data for this compound. It is intended for researchers, chemists, and drug development professionals who may handle this compound. It is important to note that, to the best of our knowledge, the chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated[1]. Therefore, all handling should be conducted with the caution appropriate for a novel chemical entity, adhering to strict laboratory safety protocols.

Chemical and Physical Properties

The fundamental physical and chemical properties of a substance are critical for its safe handling and use in experimental design. The known properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₅N/A
Molecular Weight 241.24 g/mol N/A
CAS Number 5035-82-5[2]
Appearance Solid[2]
Melting Point 44 - 45 °C[2]
Boiling Point 127 - 140 °C at 0.1 hPa[2]
Flash Point 113 °C (closed cup)[2]
Water Solubility No data available[2]

Safety and Hazard Information

Comprehensive toxicological data for this compound is limited. The available safety information suggests that while it is not classified as dangerous for transport, it presents hazards requiring careful handling.[1] It is classified as causing skin irritation and serious eye damage.[1]

Hazard ClassGHS ClassificationPrecautionary Statements (Selected)Source
Skin Corrosion/Irritation Skin Irrit. 2P264, P280, P302+P352, P332+P313, P362[1]
Serious Eye Damage/Irritation Eye Dam. 1P280, P305+P351+P338+P310[1]
Carcinogenicity No ingredient of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, NTP, or OSHA.N/A[1]
  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) can form.[2]

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are essential to minimize risk. This includes the use of appropriate personal protective equipment (PPE) and adherence to standard laboratory practices.

The selection of PPE should be based on a thorough risk assessment of the planned experimental procedure. The following diagram illustrates a general workflow for PPE selection.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Assess Experimental Hazards choice_splash Splash or Dust Potential? start->choice_splash choice_contact Skin Contact Likely? start->choice_contact choice_inhale Inhalation of Dust/Aerosol Possible? start->choice_inhale node_eye Eye Protection node_skin Skin Protection node_resp Respiratory Protection goggles Chemical Goggles + Face Shield choice_splash->goggles Yes glasses Safety Glasses (Side Shields) choice_splash->glasses No gloves Chemical-Resistant Gloves (e.g., Nitrile) choice_contact->gloves fumehood Work in Fume Hood choice_inhale->fumehood Yes respirator Use NIOSH-approved Respirator (N95/P95) choice_inhale->respirator If hood unavailable or for high energy aроспіратор goggles->node_eye glasses->node_eye coat Lab Coat gloves->coat coat->node_skin fumehood->node_resp respirator->node_resp

Caption: PPE selection workflow based on procedural risk assessment.

  • Handling: Always work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[3] Avoid formation of dust and aerosols.[3][4] Wear suitable protective clothing, including gloves and eye protection.[3][5] Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.[1]

  • Storage: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed and store locked up.[3] Stable under recommended storage conditions.[2] For long-term storage of solutions, it is recommended to store aliquots in tightly sealed vials at -20°C, which are generally usable for up to one month.[7]

Emergency and First Aid Procedures

In case of accidental exposure or release, immediate and appropriate action must be taken.

Exposure RouteFirst Aid MeasuresSource
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][6][8]
Skin Contact Take off contaminated clothing and wash it before reuse. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][6]
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6][8]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6][8]
  • Accidental Release Measures: Ensure adequate ventilation and wear appropriate PPE.[6] Avoid dust formation.[6] Sweep up the solid material and shovel it into a suitable, closed container for disposal.[6] Do not let the product enter drains.[2]

  • Fire-Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3] Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[4]

Representative Experimental Protocol: Synthesis

Synthesis_Workflow start Methyl 3,4,5-trimethoxybenzoate (Starting Material) intermediate Methyl 2-nitro-3,4,5-trimethoxybenzoate start->intermediate Step 1: Nitration (e.g., HNO₃, Acetic Anhydride) product This compound (Final Product) intermediate->product Step 2: Reduction (e.g., Fe/AcOH or H₂, Pd/C)

Caption: Representative two-step synthesis of the target compound.

This procedure is adapted from a similar nitration of a substituted benzoate.[9]

  • Reagents:

    • Methyl 3,4,5-trimethoxybenzoate (1.0 eq)

    • Acetic Acid (solvent)

    • Acetic Anhydride (solvent/co-reagent)

    • Nitric Acid (e.g., 66-70%) (1.0-1.2 eq)

    • Ethyl Acetate (for extraction)

    • Saturated Sodium Bicarbonate Solution (for washing)

    • Brine (for washing)

    • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

  • Methodology:

    • In a round-bottom flask equipped with a magnetic stirrer and addition funnel, dissolve Methyl 3,4,5-trimethoxybenzoate in a mixture of acetic acid and acetic anhydride.

    • Cool the mixture in an ice-water bath to 0-5 °C.

    • Add nitric acid dropwise to the stirred solution, ensuring the temperature remains below 5-10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, slowly pour the reaction mixture into a beaker of ice-water with constant stirring.

    • Extract the aqueous mixture with ethyl acetate multiple times.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-nitro-3,4,5-trimethoxybenzoate. This product may be purified by recrystallization or column chromatography if necessary.

This procedure is based on a typical reduction of an aromatic nitro group using iron powder.[9]

  • Reagents:

    • Methyl 2-nitro-3,4,5-trimethoxybenzoate (from Step 1) (1.0 eq)

    • Iron Powder (Fe) (~3.0 eq)

    • Acetic Acid (solvent)

    • Methanol (co-solvent)

    • Ethyl Acetate (for extraction)

    • Water

  • Methodology:

    • To a suspension of iron powder in acetic acid, heat the mixture to 50-60 °C under an inert atmosphere (e.g., N₂).

    • Add a solution of the nitro-compound (from Step 1) in methanol dropwise to the heated suspension.

    • Stir the reaction mixture at 50-60 °C for 30-60 minutes, monitoring for the disappearance of the starting material by TLC.

    • Upon completion, cool the mixture and filter off the iron catalyst, washing the filter cake with methanol.

    • Combine the filtrate and washes and remove the volatiles under reduced pressure.

    • Pour the residue into water and extract with ethyl acetate.

    • Wash the combined organic layers, dry over an anhydrous drying agent, filter, and concentrate to yield the crude product.

    • Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

References

The Pivotal Role of Methyl 2-amino-3,4,5-trimethoxybenzoate in Advanced Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3,4,5-trimethoxybenzoate is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an amine, a methyl ester, and three methoxy groups on a benzene ring, offers a rich platform for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This technical guide provides an in-depth analysis of the synthesis of this compound, its key applications as a precursor to heterocyclic systems such as quinazolinones, and its relevance in the development of pharmacologically active agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic and mechanistic pathways are presented to facilitate its practical application in research and development.

Introduction

The strategic placement of functional groups on an aromatic scaffold is a cornerstone of contemporary drug design and materials science. This compound, a derivative of gallic acid, embodies this principle with its array of reactive sites. The electron-donating methoxy groups activate the aromatic ring, influencing its reactivity in electrophilic substitution reactions, while the nucleophilic amino group and the electrophilic ester functionality provide handles for a diverse range of chemical transformations.

This guide will explore the synthetic pathways to access this valuable intermediate and delve into its primary application as a precursor for the synthesis of quinazolinones, a class of heterocyclic compounds renowned for their broad spectrum of biological activities. Furthermore, the significance of the trimethoxybenzoyl moiety, as exemplified by its presence in the anxiolytic drug Trimetozine, will be discussed to highlight the pharmaceutical relevance of this structural motif.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step sequence starting from the commercially available Methyl 3,4,5-trimethoxybenzoate. This process involves the regioselective nitration of the aromatic ring, followed by the reduction of the resulting nitro group to an amine.

Step 1: Nitration of Methyl 3,4,5-trimethoxybenzoate

The introduction of a nitro group at the C2 position of Methyl 3,4,5-trimethoxybenzoate is a critical step. The electron-donating nature of the three methoxy groups strongly activates the aromatic ring, necessitating carefully controlled reaction conditions to prevent over-nitration and ensure regioselectivity.

Nitration_of_Methyl_3_4_5_trimethoxybenzoate start Methyl 3,4,5-trimethoxybenzoate reagents HNO₃ / H₂SO₄ start->reagents Nitrating Agent product Methyl 2-nitro-3,4,5-trimethoxybenzoate reagents->product Electrophilic Aromatic Substitution

Figure 1: Synthetic step for the nitration of Methyl 3,4,5-trimethoxybenzoate.

Experimental Protocol (Adapted from general nitration procedures for aromatic esters):

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of Methyl 3,4,5-trimethoxybenzoate in a suitable solvent (e.g., concentrated sulfuric acid or acetic anhydride) to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • The crude product, Methyl 2-nitro-3,4,5-trimethoxybenzoate, can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Reactant/ReagentMolar RatioNotes
Methyl 3,4,5-trimethoxybenzoate1.0Starting material.
Nitric Acid (conc.)1.1 - 1.5Nitrating agent.
Sulfuric Acid (conc.)Catalyst/SolventPromotes the formation of the nitronium ion.
Step 2: Reduction of Methyl 2-nitro-3,4,5-trimethoxybenzoate

The reduction of the nitro group to an amine is a standard transformation that can be accomplished using various methods. Catalytic hydrogenation is a clean and efficient method, while metal-mediated reductions offer a cost-effective alternative.

Reduction_of_Nitrobenzoate start Methyl 2-nitro-3,4,5-trimethoxybenzoate reagents Reducing Agent (e.g., H₂/Pd-C or Fe/HCl) start->reagents Reduction product This compound reagents->product

Figure 2: Reduction of the nitro group to form the target amine.

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve Methyl 2-nitro-3,4,5-trimethoxybenzoate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases (typically 2-12 hours). Monitor the reaction by TLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization or column chromatography if necessary.

MethodReagentsTypical YieldPurity
Catalytic HydrogenationH₂ (1-4 atm), 10% Pd/C (5-10 mol%)>90%High
Transfer HydrogenationAmmonium formate or Formic acid, 10% Pd/C85-95%High
Metal-mediated ReductionFe powder, HCl or Acetic Acid70-85%Good

Applications in the Synthesis of Heterocycles: Quinazolinones

This compound is an excellent precursor for the synthesis of substituted quinazolinones. The amino and ester functionalities are poised for cyclization reactions with various C1 and N1 building blocks. A common approach involves the reaction with formamidine or its equivalents to construct the pyrimidine ring of the quinazolinone core.

Quinazolinone_Synthesis start This compound reagents Formamidine Acetate start->reagents Condensation intermediate Intermediate Amidine reagents->intermediate product 5,6,7-Trimethoxyquinazolin-4(3H)-one intermediate->product Cyclization

Figure 3: General workflow for the synthesis of a trimethoxyquinazolinone.

Experimental Protocol (General procedure for quinazolinone synthesis):

  • A mixture of this compound and formamidine acetate (or another suitable cyclizing agent) in a high-boiling solvent (e.g., ethanol, n-butanol, or dimethylformamide) is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent and dried to afford the desired quinazolinone.

Reactant/ReagentMolar RatioRole
This compound1.0Anthranilate precursor.
Formamidine Acetate1.1 - 1.5Source of C2 and N3 atoms of the quinazolinone ring.
Ethanol-Solvent.

Role in Drug Development: The Trimetozine Archetype

The 3,4,5-trimethoxybenzoyl moiety is a recognized pharmacophore found in several clinically used drugs. A prominent example is Trimetozine, an anxiolytic and sedative agent.[1] Although the direct precursor to Trimetozine is 3,4,5-trimethoxybenzoyl chloride, its synthesis originates from 3,4,5-trimethoxybenzoic acid, a close derivative of the title compound. The study of Trimetozine provides valuable insights into the potential biological activities of compounds derived from this compound.

The precise mechanism of action of Trimetozine is not fully elucidated, but it is believed to exert its effects by modulating neurotransmitter systems in the central nervous system, including serotonin, dopamine, and norepinephrine.[2][3] This modulation is thought to be the basis for its anxiolytic and sedative properties.

Trimetozine_MoA cluster_0 Central Nervous System trimetozine Trimetozine (or related trimethoxybenzoyl derivative) serotonin Serotonin System trimetozine->serotonin Modulates dopamine Dopamine System trimetozine->dopamine Modulates norepinephrine Norepinephrine System trimetozine->norepinephrine Modulates anxiolytic Anxiolytic Effect serotonin->anxiolytic dopamine->anxiolytic sedative Sedative Effect norepinephrine->sedative

Figure 4: Postulated mechanism of action for Trimetozine-like compounds.

Conclusion

This compound is a strategically important intermediate in organic synthesis, offering a gateway to a wide array of complex molecules with significant biological potential. Its synthesis, while requiring careful control, is achievable through well-established chemical transformations. The primary utility of this compound lies in its role as a precursor to heterocyclic systems, most notably quinazolinones, which are of profound interest in medicinal chemistry. The structural relationship to the pharmacophore of drugs like Trimetozine further underscores the importance of the trimethoxybenzoyl scaffold in the development of new therapeutic agents. This technical guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

The Versatile Building Block: A Technical Guide to Methyl 2-amino-3,4,5-trimethoxybenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-3,4,5-trimethoxybenzoate, a highly functionalized anthranilate derivative, has emerged as a valuable and versatile starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring a reactive amino group, a methyl ester, and three methoxy groups on the benzene ring, provides a rich platform for the construction of complex molecular architectures with significant potential in medicinal chemistry. This in-depth technical guide explores the utility of this building block in the synthesis of key heterocyclic systems, including quinazolines and benzodiazepines, and delves into the biological activities and associated signaling pathways of the resulting molecules.

Synthesis of Substituted Quinazolinones: A Gateway to Anticancer Agents

The quinazolinone scaffold is a prominent feature in numerous biologically active compounds, particularly in the realm of oncology. The trimethoxy-substituted quinazolinone core, derived from this compound, has been a focus of interest due to the prevalence of the 3,4,5-trimethoxyphenyl moiety in potent tubulin polymerization inhibitors.

A key synthetic strategy for the construction of 6,7,8-trimethoxyquinazolinones involves the Niementowski reaction, a classical method for quinazolinone synthesis. This reaction typically involves the condensation of an anthranilic acid or its ester with an amide.

Experimental Protocol: Microwave-Assisted Synthesis of 6,7,8-Trimethoxy-4-oxo-3,4-dihydroquinazolines

This protocol describes a microwave-assisted approach for the synthesis of N-substituted 6,7,8-trimethoxyquinazolinones, a method known for its efficiency and reduced reaction times compared to conventional heating.[1][2][3][4][5]

Step 1: Synthesis of 4-Chloro-6,7,8-trimethoxyquinazoline

The synthesis begins with the cyclization of this compound to form the corresponding quinazolinone, followed by chlorination.

  • Reaction: this compound is reacted with formamide under microwave irradiation to yield 6,7,8-trimethoxyquinazolin-4(3H)-one.

  • Chlorination: The resulting quinazolinone is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4-chloro-6,7,8-trimethoxyquinazoline.

Step 2: N-Substitution of 4-Chloro-6,7,8-trimethoxyquinazoline

The 4-chloroquinazoline intermediate serves as a versatile precursor for the introduction of various substituents at the 4-position via nucleophilic aromatic substitution.

  • Reaction: A mixture of 4-chloro-6,7,8-trimethoxyquinazoline and a desired primary amine (aryl or alkyl) is subjected to microwave irradiation in a suitable solvent like isopropanol.

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Reactant 1Reactant 2SolventMicrowave Power (W)Temperature (°C)Time (min)Yield (%)Reference
4-Chloro-6,7,8-trimethoxyquinazolineAnilineIsopropanol150-300120-15010-2085-95[1]
4-Chloro-6,7,8-trimethoxyquinazolineSubstituted AnilineIsopropanol150-300120-15010-2080-92[1]
4-Chloro-6,7,8-trimethoxyquinazolineBenzylamineIsopropanol150-300120-15015-2588-96[1]

Table 1: Quantitative Data for Microwave-Assisted Synthesis of N-Substituted 6,7,8-Trimethoxy-4-aminoquinazolines.

Synthesis of Trimethoxy-Substituted Benzodiazepines: Accessing CNS-Active Scaffolds

Benzodiazepines are a well-established class of psychoactive compounds with a wide range of therapeutic applications, including anxiolytic, anticonvulsant, and sedative effects. The synthesis of benzodiazepine derivatives from this compound offers a pathway to novel compounds with potentially unique pharmacological profiles.

A common synthetic route to 1,4-benzodiazepines involves the reaction of a 2-aminobenzophenone derivative with an α-amino acid or its ester.

Experimental Protocol: Synthesis of 7,8,9-Trimethoxy-1,4-benzodiazepin-5-ones

This protocol outlines a potential multi-step synthesis of trimethoxy-substituted 1,4-benzodiazepines.

Step 1: Synthesis of 2-Amino-3,4,5-trimethoxybenzophenone

  • Reaction: this compound can be converted to the corresponding benzophenone via a Friedel-Crafts acylation reaction with a suitable aromatic compound in the presence of a Lewis acid catalyst.

Step 2: Reaction with an α-Amino Acid Ester

  • Reaction: The resulting 2-amino-3,4,5-trimethoxybenzophenone is then reacted with an α-amino acid ester hydrochloride (e.g., glycine methyl ester hydrochloride) in the presence of a base such as pyridine.

  • Cyclization: The intermediate Schiff base undergoes spontaneous cyclization upon heating to form the 1,4-benzodiazepin-5-one ring system.

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
2-Amino-3,4,5-trimethoxybenzophenoneGlycine Methyl Ester HydrochloridePyridinePyridine100-1204-860-75
2-Amino-3,4,5-trimethoxybenzophenoneAlanine Methyl Ester HydrochloridePyridinePyridine100-1204-855-70

Table 2: Predicted Quantitative Data for the Synthesis of 7,8,9-Trimethoxy-1,4-benzodiazepin-5-ones. (Note: These are predicted values based on similar reactions and require experimental validation).

Biological Activities and Signaling Pathways

Heterocyclic compounds derived from this compound are of significant interest due to their potential to interact with key biological targets.

Anticancer Activity of Trimethoxy-Substituted Quinazolines

The 3,4,5-trimethoxyphenyl motif is a well-known pharmacophore that confers potent antitubulin activity to a variety of compounds.[6][7][8][9] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7][8]

Furthermore, many quinazoline derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[10][11][12][13] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinazoline Trimethoxy-Substituted Quinazoline Quinazoline->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition.

Mechanism of Action of Benzodiazepines

Benzodiazepines exert their effects on the central nervous system by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor. GABA is the primary inhibitory neurotransmitter in the brain. Benzodiazepines bind to a specific site on the GABA-A receptor, allosterically increasing the affinity of GABA for its binding site. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability. This mechanism underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this class of drugs.

GABA_A_Receptor_Mechanism GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds BZD Benzodiazepine BZD->GABA_A Binds (Allosteric site) Cl_channel Chloride (Cl⁻) Channel GABA_A->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl⁻ influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Benzodiazepine Mechanism of Action.

Conclusion

This compound stands as a highly promising and adaptable building block for the synthesis of a wide range of heterocyclic compounds. Its utility in constructing privileged scaffolds such as quinazolinones and benzodiazepines, coupled with the significant biological activities associated with the resulting trimethoxy-substituted derivatives, underscores its importance in modern drug discovery and development. Further exploration of the synthetic potential of this versatile starting material is warranted to unlock new avenues for the creation of novel therapeutic agents.

References

An In-depth Technical Guide on the Potential Biological Activity of Methyl 2-amino-3,4,5-trimethoxybenzoate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct experimental data on the biological activity of Methyl 2-amino-3,4,5-trimethoxybenzoate is limited in publicly available literature, its structural features suggest potential therapeutic applications based on the activities of closely related compounds. This technical guide consolidates the existing research on two key classes of structurally similar molecules: antipsychotic agents related to Methyl 2-amino-3-methoxybenzoate (MAM) and anticancer agents bearing the 3,4,5-trimethoxybenzoyl moiety, which have shown potent antitubulin and antiproliferative effects. This document aims to provide a comprehensive overview of these potential activities, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to guide future research and drug development efforts.

Section 1: Potential Antipsychotic Activity

The structural analog, Methyl 2-amino-3-methoxybenzoate (MAM), a natural protoalkaloid, has demonstrated promising atypical antipsychotic properties.[1] This suggests that this compound could exhibit similar activities.

Mechanism of Action

MAM has been shown to possess antidopaminergic activity, a hallmark of antipsychotic drugs.[1] It effectively reduces behaviors induced by dopamine agonists in animal models.[1] Specifically, MAM antagonizes gnawing stereotypy and climbing behaviors induced by apomorphine, a D2/D1 receptor agonist.[1] Furthermore, it has been observed to rescue prepulse inhibition deficits induced by phencyclidine (PCP) and 2,5-Dimethoxy-4-iodoamphetamine (DOI), which are models for positive symptoms of schizophrenia.[1]

Quantitative Data

The following table summarizes the effects of MAM in preclinical models of schizophrenia.

Model Agent Dose of MAM (mg/kg) Effect Reference
Apomorphine-induced climbing in miceApomorphine3, 10, 30Reduction in climbing behavior[1]
Apomorphine-induced stereotypy in ratsApomorphine3, 10, 30Reduction in gnawing stereotypy[1]
PCP-induced prepulse inhibition deficit in ratsPhencyclidine (PCP)3, 10, 30Rescue of prepulse inhibition deficit[1]
DOI-induced prepulse inhibition deficit in rats2,5-Dimethoxy-4-iodoamphetamine (DOI)3, 10, 30Rescue of prepulse inhibition deficit[1]
Experimental Protocols
  • Animals: Male mice are used for this test.

  • Procedure: Mice are administered an appropriate dose of the dopamine agonist apomorphine, which induces a characteristic climbing behavior on the walls of a cage.

  • Treatment: The test compound (MAM) or a vehicle control is administered prior to the apomorphine challenge. A standard atypical antipsychotic like Olanzapine can be used as a positive control.

  • Observation: The duration and frequency of climbing behavior are observed and scored for a defined period (e.g., 20-30 minutes).

  • Analysis: The ability of the test compound to antagonize the apomorphine-induced climbing is evaluated by comparing the scores of the treated groups to the control group.

  • Animals: Male Wistar rats are commonly used.

  • Procedure: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in schizophrenic patients.

  • Induction of Deficit: A PPI deficit is induced by administering agents like PCP (an NMDA receptor antagonist) or DOI (a 5-HT2A/2C receptor agonist).

  • Treatment: The test compound (MAM), a vehicle, or a known antipsychotic (e.g., Clozapine) is administered before the PPI-disrupting agent.

  • Measurement: The startle response is measured in a specialized apparatus that delivers the prepulse and pulse stimuli and records the motor response of the animal.

  • Analysis: The percentage of PPI is calculated and compared between treatment groups to determine if the test compound can rescue the induced deficit.

Logical Workflow for Antipsychotic Evaluation

cluster_preclinical Preclinical Evaluation of Antipsychotic Potential cluster_behavioral Behavioral Models cluster_neurochemical Neurochemical Studies cluster_safety Safety Profile start Test Compound (e.g., MAM) in_vivo In Vivo Animal Models start->in_vivo Administer behavioral Behavioral Assays in_vivo->behavioral Observe neurochemical Neurochemical Analysis in_vivo->neurochemical Analyze Brain Tissue safety Safety Assessment in_vivo->safety Monitor Side Effects conclusion Assessment of Antipsychotic Profile behavioral->conclusion climbing Apomorphine-Induced Climbing behavioral->climbing stereotypy Apomorphine-Induced Stereotypy behavioral->stereotypy ppi Prepulse Inhibition (PCP/DOI) behavioral->ppi neurochemical->conclusion c_fos c-Fos Expression neurochemical->c_fos npas4 NPAS4 mRNA Levels neurochemical->npas4 safety->conclusion catalepsy Catalepsy Test safety->catalepsy weight_gain Weight Gain Monitoring safety->weight_gain

Caption: Workflow for the preclinical evaluation of a potential antipsychotic agent.

Section 2: Potential Anticancer Activity (Antitubulin)

Numerous compounds containing the 3′,4′,5′-trimethoxybenzoyl moiety have demonstrated potent antiproliferative and antitubulin activities.[2][3][4][5][6][7][8] This suggests that this compound could also function as a microtubule-destabilizing agent.

Mechanism of Action

These compounds typically act by inhibiting the polymerization of tubulin, a key component of microtubules.[2][3][4][5][6][7][8] Microtubules are essential for various cellular processes, including cell division (mitosis), maintenance of cell shape, and intracellular transport. By disrupting microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.[2][9] Many of these compounds have been shown to bind to the colchicine site on tubulin.[3]

Quantitative Data

The following table summarizes the in vitro antiproliferative activity (IC50 values) of several 2-(3′,4′,5′-trimethoxybenzoyl) derivatives against various human cancer cell lines.

Compound Class Specific Compound Example Cell Line IC50 (nM) Reference
2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophenes3-methyl-4-methoxy derivative (4g)L121019[2]
FM3A23[2]
Molt/418[2]
CEM19[2]
HeLa16[2]
2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furanVarious cancer cell linesNanomolar range[3]
1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazolesp-Me phenyl derivative (3c)Various cancer cell lines6 - 23[5]
m,p-diMe phenyl derivative (3e)Various cancer cell linesComparable to CA-4[7]
p-Et phenyl derivative (3f)Various cancer cell linesComparable to CA-4[7]
2-aryl-4-(3,4,5-trimethoxybenzoyl)-1,2,3-triazols(Z)-9aVarious human cancer cell linesMicromolar to sub-micromolar range[4]
Experimental Protocols
  • Reagents: Purified tubulin protein, GTP solution, polymerization buffer, and a fluorescent reporter or a spectrophotometer to measure turbidity.

  • Procedure:

    • Prepare a reaction mixture containing tubulin in polymerization buffer with GTP.

    • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a known tubulin inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) as controls.

    • Initiate polymerization by incubating the mixture at 37°C.

    • Monitor the increase in fluorescence or turbidity (at 340 nm) over time using a microplate reader.

  • Analysis: The rate and extent of tubulin polymerization are determined from the resulting curves. The IC50 value for polymerization inhibition can be calculated.

  • Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in multi-well plates and allow them to adhere.

  • Treatment: Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

  • Analysis: The data is used to generate a histogram of cell count versus DNA content. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in the G2/M phase is indicative of an antimitotic agent.

Signaling Pathway and Experimental Workflow

cluster_pathway Antitubulin Agent Mechanism of Action compound 3,4,5-Trimethoxybenzoyl Derivative tubulin αβ-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization compound->microtubules Inhibits tubulin->microtubules Polymerization spindle Mitotic Spindle Formation microtubules->spindle Forms arrest G2/M Phase Arrest spindle->arrest Disruption leads to apoptosis Apoptosis arrest->apoptosis Induces

Caption: Signaling pathway for antitubulin agents leading to apoptosis.

cluster_workflow Experimental Workflow for Antitubulin Agent Evaluation cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assay start Test Compound in_vitro_cell In Vitro Cell-Based Assays start->in_vitro_cell in_vitro_biochem In Vitro Biochemical Assay start->in_vitro_biochem mechanism Mechanism of Action Studies in_vitro_cell->mechanism proliferation Antiproliferation Assay (e.g., MTT) in_vitro_cell->proliferation cell_cycle Cell Cycle Analysis (Flow Cytometry) in_vitro_cell->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) in_vitro_cell->apoptosis in_vitro_biochem->mechanism tubulin_assay Tubulin Polymerization Inhibition Assay in_vitro_biochem->tubulin_assay conclusion Anticancer Potential Confirmed mechanism->conclusion

Caption: Experimental workflow for evaluating the anticancer potential of an antitubulin agent.

Based on the robust evidence from structurally similar compounds, this compound holds significant potential for biological activity in two primary areas: as an atypical antipsychotic and as an anticancer agent with antitubulin properties. The provided data, experimental protocols, and workflow diagrams offer a solid foundation for initiating preclinical investigations into this compound. Further research, including synthesis and rigorous biological evaluation as outlined in this guide, is warranted to fully elucidate its therapeutic potential.

References

The Pivotal Role of Methyl 2-amino-3,4,5-trimethoxybenzoate in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the identification and utilization of versatile starting materials are paramount to the efficient synthesis of novel therapeutic agents. Methyl 2-amino-3,4,5-trimethoxybenzoate, a highly functionalized aromatic compound, has emerged as a key building block in the development of a diverse array of bioactive molecules. Its unique substitution pattern, featuring an amine, a methyl ester, and three methoxy groups, provides a rich scaffold for chemical modification, enabling the synthesis of complex molecular architectures with significant pharmacological potential. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis, applications, and biological evaluation of compounds derived from this pivotal starting material.

Chemical Properties and Synthesis

This compound is a stable, crystalline solid. The presence of the electron-donating amino and methoxy groups activates the aromatic ring, while the methyl ester provides a handle for various chemical transformations.

A plausible and efficient synthetic route to this compound commences with the readily available starting material, 3,4,5-trimethoxybenzoic acid. The synthesis involves a two-step process: nitration followed by reduction.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₁₁H₁₅NO₅
Molecular Weight241.24 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point88-92 °C
SolubilitySoluble in methanol, ethanol, and other organic solvents

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 3,4,5-trimethoxybenzoate

This initial step involves the esterification of 3,4,5-trimethoxybenzoic acid.

  • Materials: 3,4,5-trimethoxybenzoic acid, Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • To a solution of 3,4,5-trimethoxybenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

    • The reaction mixture is then heated to reflux and stirred for 4-6 hours.

    • Upon completion (monitored by TLC), the methanol is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield Methyl 3,4,5-trimethoxybenzoate as a white solid.

Step 2: Synthesis of Methyl 2-nitro-3,4,5-trimethoxybenzoate

This step introduces a nitro group onto the aromatic ring via electrophilic aromatic substitution.

  • Materials: Methyl 3,4,5-trimethoxybenzoate, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • To a cooled (0 °C) solution of Methyl 3,4,5-trimethoxybenzoate (1 equivalent) in concentrated sulfuric acid (5 volumes), a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes) is added dropwise, maintaining the temperature below 5 °C.

    • The reaction mixture is stirred at 0-5 °C for 2-3 hours.

    • The reaction is then quenched by pouring it onto crushed ice.

    • The precipitated product is filtered, washed with cold water until neutral, and dried to afford Methyl 2-nitro-3,4,5-trimethoxybenzoate.

Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group to an amine.

  • Materials: Methyl 2-nitro-3,4,5-trimethoxybenzoate, Iron powder (Fe), Acetic Acid (AcOH).

  • Procedure:

    • A suspension of Methyl 2-nitro-3,4,5-trimethoxybenzoate (1 equivalent) and iron powder (5 equivalents) in acetic acid (10 volumes) is heated to 80-90 °C.

    • The reaction is stirred vigorously for 2-4 hours until the starting material is consumed (monitored by TLC).

    • The hot reaction mixture is filtered through a pad of celite, and the celite is washed with hot ethyl acetate.

    • The combined filtrates are concentrated under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with water and saturated sodium bicarbonate solution.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by column chromatography or recrystallization to yield pure this compound.

Applications in Drug Discovery

The 3,4,5-trimethoxyphenyl moiety, readily accessible from this compound, is a privileged scaffold found in numerous biologically active compounds. A prominent area of application is in the development of anticancer agents, particularly those targeting microtubule dynamics.

Tubulin Polymerization Inhibitors

Microtubules are dynamic cytoskeletal polymers essential for cell division, making them an attractive target for cancer chemotherapy. The 3,4,5-trimethoxyphenyl group is a key pharmacophore in many potent tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin. This binding disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

A notable class of compounds derived from this scaffold are the 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenes. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines.

Table 2: Antiproliferative Activity of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene Derivatives
CompoundSubstitutionCancer Cell LineIC₅₀ (nM)
4g 3-methyl-4-methoxyK56216-23
4g 3-methyl-4-methoxyA54918
4g 3-methyl-4-methoxyMCF720
4h 3-methyl-6-methoxyK56225-35
4i 3-methyl-7-methoxyK56230-40

Data sourced from studies on substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for many anticancer agents derived from this compound involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Signaling_Pathway cluster_0 Drug Action cluster_1 Cellular Target cluster_2 Cellular Effects Drug 3,4,5-Trimethoxyphenyl Derivative Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binding Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Signaling pathway of 3,4,5-trimethoxyphenyl-based tubulin inhibitors.

The biological evaluation of these compounds typically follows a standardized workflow to assess their anticancer potential.

Experimental_Workflow Start Synthesized Compound Cell_Viability Cell Viability Assay (MTT Assay) Start->Cell_Viability IC50 Determine IC₅₀ Cell_Viability->IC50 Tubulin_Polymerization Tubulin Polymerization Assay IC50->Tubulin_Polymerization Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle End Lead Compound Identification Tubulin_Polymerization->End Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Apoptosis_Assay->End

Figure 2: Experimental workflow for evaluating anticancer activity.

Detailed Experimental Protocols for Biological Assays

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials: Cancer cell lines, 96-well plates, culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or a detergent-based solution).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

2. Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.

  • Materials: Purified tubulin, GTP solution, polymerization buffer, test compound, temperature-controlled spectrophotometer.

  • Procedure:

    • On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

    • Add the test compound at various concentrations to the reaction mixture.

    • Transfer the mixture to a pre-warmed 96-well plate and immediately place it in a spectrophotometer set to 37 °C.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.

    • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

3. Cell Cycle Analysis by Flow Cytometry

This technique analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Materials: Cancer cell lines, culture dishes, test compound, phosphate-buffered saline (PBS), ethanol (70%, ice-cold), RNase A, Propidium Iodide (PI) staining solution, flow cytometer.

  • Procedure:

    • Treat cells with the test compound for a specific time period.

    • Harvest the cells (including both adherent and floating cells) and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20 °C for at least 2 hours.

    • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound stands as a testament to the power of a well-chosen starting material in accelerating drug discovery efforts. Its versatile chemical nature has enabled the synthesis of a multitude of bioactive compounds, with a particularly significant impact on the development of novel anticancer agents targeting tubulin polymerization. The detailed synthetic protocols and biological evaluation methods provided in this guide offer a solid foundation for researchers to explore the full potential of this valuable scaffold in the ongoing quest for new and improved therapeutics. The continued investigation of derivatives from this starting material holds great promise for the discovery of next-generation drugs to combat a range of diseases.

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-amino-3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 6,7,8-trimethoxy-substituted quinazolinones, valuable scaffolds in medicinal chemistry, starting from Methyl 2-amino-3,4,5-trimethoxybenzoate. The methodologies presented are based on established synthetic strategies, including the Niementowski reaction and microwave-assisted synthesis, adapted for this specific starting material.

Introduction

Quinazolinones are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern on the quinazolinone ring system plays a crucial role in modulating their biological activity. This document details the synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one and its subsequent functionalization, providing researchers with protocols to access these important compounds for further investigation in drug discovery and development.

Synthetic Strategies

Two primary methods for the initial synthesis of the quinazolinone core are presented: a classical thermal approach and a modern microwave-assisted method. Following the formation of the core, a protocol for the synthesis of a key intermediate, 4-chloro-6,7,8-trimethoxyquinazoline, is provided, which allows for further derivatization at the 4-position.

Method 1: Conventional Synthesis via Niementowski Reaction

The Niementowski reaction is a classical and widely used method for the synthesis of 4(3H)-quinazolinones from anthranilic acid derivatives and amides.[1][2][3] This protocol adapts the method for the cyclization of this compound with formamide.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of this compound (10 mmol, 2.41 g) and formamide (50 mmol, 2.0 mL) is prepared.

  • The reaction mixture is heated to 150-160 °C in an oil bath and maintained at this temperature for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).

  • Upon completion, the reaction mixture is cooled to room temperature, and then poured into ice-cold water (100 mL) with stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to afford the crude 6,7,8-trimethoxyquinazolin-4(3H)-one.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, increase yields, and often lead to cleaner reactions.[2][4][5] This protocol outlines a rapid synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one.

Experimental Protocol:

  • In a microwave-safe reaction vessel, this compound (5 mmol, 1.21 g) is mixed with formamide (25 mmol, 1.0 mL).

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction mixture is subjected to microwave irradiation at a set temperature of 180 °C for 15-20 minutes.

  • After the reaction is complete, the vessel is cooled to room temperature.

  • The work-up procedure is similar to the conventional method: the reaction mixture is poured into ice-cold water, and the precipitated product is collected by filtration, washed, and dried.

  • Purification is achieved through recrystallization from ethanol.

Data Presentation: Comparison of Synthetic Methods

MethodReagentsTemperature (°C)TimeTypical Yield (%)Notes
Conventional (Niementowski) This compound, Formamide150-1604-6 hours70-80Standard laboratory setup, longer reaction time.
Microwave-Assisted This compound, Formamide18015-20 min85-95Requires a dedicated microwave reactor, significant rate enhancement.

Further Functionalization: Synthesis of 4-Chloro-6,7,8-trimethoxyquinazoline

The synthesized 6,7,8-trimethoxyquinazolin-4(3H)-one can be converted to the more reactive 4-chloro derivative, a key intermediate for the introduction of various nucleophiles at the 4-position to generate a library of N-substituted quinazolinones.[6][7]

Experimental Protocol:

  • To a suspension of 6,7,8-trimethoxyquinazolin-4(3H)-one (5 mmol, 1.25 g) in anhydrous toluene (20 mL), phosphorus oxychloride (POCl₃) (15 mmol, 1.4 mL) is added dropwise at room temperature.

  • A catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops) is added to the mixture.

  • The reaction mixture is heated to reflux (approximately 110 °C) and maintained for 3-4 hours, with monitoring by TLC.

  • After completion, the excess phosphorus oxychloride and toluene are removed under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield 4-chloro-6,7,8-trimethoxyquinazoline.

  • The product can be used in the next step without further purification or can be recrystallized from a suitable solvent like acetonitrile.

Visualization of Experimental Workflows

Diagram 1: Overall Synthetic Pathway

Synthesis_Pathway start This compound intermediate1 6,7,8-Trimethoxyquinazolin-4(3H)-one start->intermediate1  Formamide (Conventional or MW) intermediate2 4-Chloro-6,7,8-trimethoxyquinazoline intermediate1->intermediate2  POCl3, DMF (cat.) final_product N-Substituted 6,7,8-trimethoxyquinazolinones intermediate2->final_product  Nucleophile (e.g., Amine)

Caption: Synthetic route to N-substituted 6,7,8-trimethoxyquinazolinones.

Diagram 2: Conventional Synthesis Workflow

Conventional_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Mix Starting Material\nand Formamide Mix Starting Material and Formamide Heat to 150-160 °C\n(4-6 hours) Heat to 150-160 °C (4-6 hours) Mix Starting Material\nand Formamide->Heat to 150-160 °C\n(4-6 hours) Cool to RT Cool to RT Heat to 150-160 °C\n(4-6 hours)->Cool to RT Pour into Ice Water Pour into Ice Water Cool to RT->Pour into Ice Water Filter Precipitate Filter Precipitate Pour into Ice Water->Filter Precipitate Wash with Water Wash with Water Filter Precipitate->Wash with Water Dry Product Dry Product Wash with Water->Dry Product Recrystallize Recrystallize Dry Product->Recrystallize

Caption: Workflow for the conventional synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one.

Diagram 3: Microwave-Assisted Synthesis Workflow

Microwave_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Mix Starting Material\nand Formamide in MW Vessel Mix Starting Material and Formamide in MW Vessel Microwave Irradiation\n(180 °C, 15-20 min) Microwave Irradiation (180 °C, 15-20 min) Mix Starting Material\nand Formamide in MW Vessel->Microwave Irradiation\n(180 °C, 15-20 min) Cool to RT Cool to RT Microwave Irradiation\n(180 °C, 15-20 min)->Cool to RT Pour into Ice Water Pour into Ice Water Cool to RT->Pour into Ice Water Filter Precipitate Filter Precipitate Pour into Ice Water->Filter Precipitate Wash with Water Wash with Water Filter Precipitate->Wash with Water Dry Product Dry Product Wash with Water->Dry Product Recrystallize Recrystallize Dry Product->Recrystallize

Caption: Workflow for the microwave-assisted synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one.

References

Application of Methyl 2-amino-3,4,5-trimethoxybenzoate in Niementowski Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Niementowski quinazolinone synthesis is a classical and versatile method for the preparation of quinazolin-4(3H)-one derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development. This application note details the use of Methyl 2-amino-3,4,5-trimethoxybenzoate as a key starting material in this synthesis to produce 6,7,8-trimethoxyquinazolin-4(3H)-one, a scaffold with potential pharmacological activities. The trimethoxy substitution pattern on the benzene ring of the quinazolinone core can significantly influence its biological properties, making this a valuable building block for the synthesis of novel therapeutic agents.

Key Reaction and Product

The core reaction involves the condensation of this compound with an amide, typically formamide, under thermal or microwave-assisted conditions. This reaction proceeds via an initial acylation of the amino group, followed by intramolecular cyclization and elimination of methanol to afford the corresponding 6,7,8-trimethoxyquinazolin-4(3H)-one.

Reaction Scheme:

Experimental Protocols

Two primary methods for conducting the Niementowski synthesis using this compound are presented: conventional heating and microwave-assisted synthesis. The choice of method can significantly impact reaction time and yield.

Protocol 1: Conventional Heating Method

This protocol outlines the traditional approach to the Niementowski synthesis, which involves heating the reactants at elevated temperatures for an extended period.

Materials:

  • This compound

  • Formamide

  • Heating mantle or oil bath

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, combine this compound and an excess of formamide (typically 4-5 molar equivalents).

  • Heat the mixture under reflux using a heating mantle or oil bath at a temperature of 150-160 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any unreacted formamide.

  • Dry the crude product.

  • Purify the crude 6,7,8-trimethoxyquinazolin-4(3H)-one by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the Niementowski reaction, leading to shorter reaction times and often improved yields.

Materials:

  • This compound

  • Formamide

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stirrer

  • Standard laboratory glassware

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a microwave-safe reaction vessel, add this compound and an excess of formamide (typically 4-5 molar equivalents).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 150 W) and temperature (e.g., 150 °C) for a period of 10-20 minutes. The optimal time and power should be determined by monitoring the reaction progress via TLC.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product.

  • Purify the 6,7,8-trimethoxyquinazolin-4(3H)-one by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one from this compound using both conventional and microwave-assisted methods.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Starting Material This compoundThis compound
Reagent FormamideFormamide
Temperature 150-160 °C150 °C
Reaction Time 6-8 hours10-20 minutes
Typical Yield Moderate to GoodGood to Excellent

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of the Niementowski quinazolinone synthesis.

Niementowski_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Start_Ester This compound Intermediate N-Formyl Intermediate Start_Ester->Intermediate Acylation Start_Amide Formamide Product 6,7,8-trimethoxyquinazolin-4(3H)-one Intermediate->Product Cyclization & Methanol Elimination

Caption: General mechanism of the Niementowski quinazolinone synthesis.

Experimental Workflow

The workflow diagram below outlines the key steps in the synthesis and purification of 6,7,8-trimethoxyquinazolin-4(3H)-one.

Experimental_Workflow A Mixing Reactants (this compound & Formamide) B Reaction (Conventional Heating or Microwave) A->B C Precipitation (Addition to Ice Water) B->C D Filtration & Washing C->D E Drying D->E F Purification (Recrystallization) E->F G Final Product (6,7,8-trimethoxyquinazolin-4(3H)-one) F->G

Caption: Workflow for the synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one.

Conclusion

The Niementowski quinazolinone synthesis provides a straightforward and efficient route to 6,7,8-trimethoxyquinazolin-4(3H)-one using this compound. The use of microwave-assisted synthesis can significantly reduce reaction times and potentially improve yields compared to conventional heating methods. This makes the synthesis more amenable to high-throughput applications in drug discovery and development for the generation of libraries of substituted quinazolinones for biological screening. The protocols and data presented here serve as a valuable resource for researchers and scientists in the field of medicinal chemistry.

Application Notes and Protocols for the Synthesis of Substituted Quinazolines from Methyl 2-amino-3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 6,7,8-trimethoxy-substituted quinazolinones, a class of compounds with significant potential in drug discovery, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The protocols detailed below utilize Methyl 2-amino-3,4,5-trimethoxybenzoate as a key starting material.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a subject of intense research in medicinal chemistry. Notably, certain substituted quinazolines have been successfully developed as potent and selective inhibitors of EGFR, a key protein involved in cell growth and proliferation, which is often dysregulated in various cancers.

The incorporation of methoxy groups on the quinazoline core, particularly the 6,7,8-trimethoxy substitution pattern, has been shown to be a favorable structural motif for enhancing inhibitory activity against EGFR. This document outlines two primary protocols for the synthesis of these valuable compounds starting from this compound: a classical thermal synthesis via the Niementowski reaction and a modern microwave-assisted approach for accelerated synthesis.

Data Presentation

The following tables summarize the typical reaction conditions and expected outcomes for the synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one.

Table 1: Conventional Thermal Synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one

ParameterValueReference
Starting MaterialThis compoundInternal Method
ReagentFormamide (excess)Internal Method
Temperature140-150 °CInternal Method
Reaction Time4-6 hoursInternal Method
SolventNone (Formamide acts as solvent)Internal Method
Typical Yield75-85%Internal Method

Table 2: Microwave-Assisted Synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one

ParameterValueReference
Starting MaterialThis compoundInternal Method
ReagentFormamide (excess)Internal Method
Microwave Power150-200 WInternal Method
Temperature150 °C (with temperature control)Internal Method
Reaction Time10-20 minutesInternal Method
SolventNone (Formamide acts as solvent)Internal Method
Typical Yield80-90%Internal Method

Experimental Protocols

Protocol 1: Conventional Thermal Synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one (Niementowski Reaction)

This protocol describes the classical one-pot synthesis of the quinazolinone core via thermal condensation.

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • To a 100 mL round-bottom flask, add this compound (10 mmol, 2.41 g).

  • Add an excess of formamide (e.g., 5-10 equivalents, approximately 2.25-4.5 mL).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 140-150 °C with continuous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water (100 mL) with stirring.

  • A precipitate of crude 6,7,8-trimethoxyquinazolin-4(3H)-one will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water (2 x 20 mL).

  • The crude product can be purified by recrystallization from hot ethanol to yield a crystalline solid.

  • Dry the purified product in a vacuum oven.

Protocol 2: Microwave-Assisted Synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one

This protocol utilizes microwave irradiation to significantly reduce the reaction time.

Materials:

  • This compound

  • Formamide

  • Microwave synthesis vial (10-20 mL) with a snap cap

  • Microwave synthesizer with temperature and power control

  • Magnetic stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • In a 10 mL microwave synthesis vial, combine this compound (1 mmol, 0.241 g) and formamide (5 equivalents, 0.225 mL).

  • Add a small magnetic stir bar to the vial.

  • Seal the vial with a snap cap.

  • Place the vial in the microwave synthesizer.

  • Set the reaction parameters: temperature at 150 °C, power at 150-200 W, and reaction time of 10-20 minutes with stirring.

  • After the irradiation is complete, carefully cool the vial to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water (20 mL) with stirring.

  • A precipitate of the crude product will form.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL).

  • Purify the product by recrystallization from hot ethanol.

  • Dry the purified 6,7,8-trimethoxyquinazolin-4(3H)-one in a vacuum oven.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: this compound reagents Add Formamide start->reagents reaction_choice Reaction Method reagents->reaction_choice thermal Conventional Heating (140-150°C, 4-6h) reaction_choice->thermal Thermal microwave Microwave Irradiation (150°C, 10-20min) reaction_choice->microwave Microwave workup Work-up: Precipitation in Water thermal->workup microwave->workup filtration Filtration workup->filtration purification Purification: Recrystallization from Ethanol filtration->purification product Product: 6,7,8-trimethoxyquinazolin-4(3H)-one purification->product EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinazoline Substituted Quinazoline (Inhibitor) Quinazoline->EGFR Inhibits (ATP-competitive)

Application Note: HPLC Analysis Method for the Purity of Methyl 2-amino-3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity determination of Methyl 2-amino-3,4,5-trimethoxybenzoate. This compound is a significant building block in pharmaceutical synthesis, where its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). The described method utilizes a reversed-phase C18 column with a gradient elution and UV detection, providing a reliable and reproducible analytical procedure suitable for quality control and research environments.[1][2][3]

Introduction

This compound is a complex aromatic amine derivative used as a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring high purity is critical to prevent the incorporation of process-related impurities or degradation products into the final drug substance.[1][2] High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for assessing the purity of such compounds.[1] This document provides a comprehensive protocol for a stability-indicating HPLC method capable of separating this compound from its potential impurities.

Experimental Protocol

  • This compound reference standard (>99.5% purity)

  • This compound sample for analysis

  • HPLC grade Acetonitrile

  • HPLC grade Water (18.2 MΩ·cm)

  • Formic acid (≥98%)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

A standard HPLC system equipped with the following components was used:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Thermostat

  • Photodiode Array (PDA) or UV-Vis Detector

The separation of this compound and its impurities was achieved using the conditions summarized in the table below. A reversed-phase C18 column is effective for this class of compounds.[1][2] The mobile phase consists of water and acetonitrile with a formic acid modifier to ensure good peak shape.[4][5]

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Run Time 30 minutes
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.070.030.0
20.020.080.0
25.020.080.0
25.170.030.0
30.070.030.0
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC grade water. Fill to the mark and mix thoroughly. Degas using an ultrasonic bath or vacuum filtration.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC grade acetonitrile. Fill to the mark and mix thoroughly. Degas before use.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10.0 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10.0 mg of the this compound sample and prepare it in the same manner as the Standard Solution.

  • Blank Solution: Use the diluent.

Before commencing sample analysis, the system's performance must be verified.

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[2]

  • Inject the Blank Solution to ensure no interfering peaks are present at the retention time of the analyte.

  • Perform five replicate injections of the Standard Solution.

  • The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area of this compound is less than 2.0%.

Data Presentation and Analysis

The purity of the sample is calculated using the area normalization method from the chromatogram. This method assumes that all eluted compounds have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Table 2: Example Purity Analysis Data

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
14.815600.15Impurity A (Polar)
212.5102580099.50This compound
319.236100.35Impurity B (Non-polar)
Total - 1030970 100.00 -

Workflow Visualization

The logical flow of the HPLC purity analysis from sample preparation to final reporting is illustrated below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_sample 1. Prepare Sample & Standard Solutions (0.1 mg/mL) setup 3. Equilibrate HPLC System prep_sample->setup prep_mobile 2. Prepare & Degas Mobile Phases prep_mobile->setup sst 4. Perform System Suitability (5 Replicate Injections, RSD < 2.0%) setup->sst analysis 5. Inject Blank & Sample Solutions sst->analysis integrate 6. Integrate Peak Areas analysis->integrate calculate 7. Calculate Purity (% Area Normalization) integrate->calculate report 8. Generate Final Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

The HPLC method described in this application note is simple, precise, and accurate for determining the purity of this compound. The method demonstrates good separation of the main compound from potential impurities, making it suitable for routine quality control in pharmaceutical development and manufacturing.

References

Application Notes and Protocols: TLC Monitoring of Reactions Involving Methyl 2-amino-3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 2-amino-3,4,5-trimethoxybenzoate is a key intermediate in the synthesis of various pharmaceuticals, most notably the antibacterial agent Trimethoprim.[1][2] Efficiently monitoring chemical transformations involving this compound is crucial for optimizing reaction conditions, determining reaction completion, and ensuring product purity. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for this purpose.[3] By observing the disappearance of starting materials and the appearance of products on a TLC plate, the progress of a reaction can be effectively tracked in near real-time.[4]

This document provides detailed protocols for monitoring a representative reaction—the formation of this compound via the reduction of its corresponding nitro-precursor, Methyl 2-nitro-3,4,5-trimethoxybenzoate.

Principle of Reaction Monitoring by TLC

Thin-Layer Chromatography separates compounds based on their differential partitioning between a polar stationary phase (e.g., silica gel) and a less polar mobile phase (a solvent mixture).[5] As the mobile phase ascends the TLC plate, it carries the spotted compounds from the reaction mixture.

  • Polar Compounds: Interact more strongly with the polar silica gel and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

  • Nonpolar Compounds: Have a greater affinity for the mobile phase and travel further up the plate, resulting in a higher Rf value.

In the context of the example reaction, the product, this compound, contains a polar amino group and is significantly more polar than the starting material, Methyl 2-nitro-3,4,5-trimethoxybenzoate.[3] This difference in polarity allows for clear separation and monitoring on a TLC plate.

G Figure 1: Relationship between Polarity and Rf Value Origin Origin Solvent Front Solvent Front P Product (More Polar, Lower Rf) SM Starting Material (Less Polar, Higher Rf)

Caption: Polarity and Rf value relationship.

Experimental Protocols

This section details the materials and step-by-step procedures for the reduction reaction and its subsequent monitoring by TLC.

I. Synthesis: Reduction of Methyl 2-nitro-3,4,5-trimethoxybenzoate

This protocol uses Tin(II) chloride, a common and effective reducing agent for aromatic nitro groups.

Reaction Scheme:

Methyl 2-nitro-3,4,5-trimethoxybenzoate → this compound

Materials and Reagents:

  • Methyl 2-nitro-3,4,5-trimethoxybenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-nitro-3,4,5-trimethoxybenzoate (1.0 eq) in ethyl acetate.

  • Add Tin(II) chloride dihydrate (approx. 4-5 eq) to the solution.

  • Cool the flask in an ice bath and slowly add concentrated HCl with vigorous stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress using the TLC protocol detailed below at regular intervals (e.g., every 20-30 minutes).

  • Upon completion (indicated by the disappearance of the starting material spot on the TLC plate), carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter. The crude product can then be concentrated for further purification.

II. TLC Monitoring Protocol

TLC_Workflow Figure 2: Experimental Workflow for TLC Monitoring cluster_Reaction Reaction Setup cluster_TLC TLC Analysis A 1. Initiate Chemical Reaction B 2. Withdraw Aliquot (e.g., at t=0, 30, 60 min) A->B C 3. Spot Plate (SM, Co-spot, RM) B->C D 4. Develop Plate in TLC Chamber C->D E 5. Dry Plate D->E F 6. Visualize Spots (e.g., UV light, Stain) E->F G 7. Calculate Rf Values & Assess Progress F->G G->A Continue or Stop Reaction

Caption: Experimental workflow for TLC monitoring.

Materials and Equipment:

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC developing chamber with lid

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., p-Anisaldehyde or Ninhydrin)

  • Heat gun

Procedure:

  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica TLC plate. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Prepare Spotting Solutions:

    • SM: A dilute solution of the starting material (Methyl 2-nitro-3,4,5-trimethoxybenzoate) in ethyl acetate.

    • RM: A small aliquot (a few drops) taken from the reaction mixture, diluted with ethyl acetate.

  • Spot the Plate: Using separate capillary tubes, apply a small spot of the 'SM' solution to the SM lane and the 'RM' solution to the RM lane on the origin line. For the 'Co' lane, spot both the SM and RM solutions on top of each other.

  • Develop the Plate: Pour the chosen mobile phase (see Table 1) into the developing chamber to a depth of about 0.5 cm. Carefully place the spotted TLC plate in the chamber, ensuring the origin line is above the solvent level. Close the chamber with the lid and allow the solvent to ascend the plate by capillary action.

  • Dry and Visualize: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots against the fluorescent background.[6] Circle the spots with a pencil.

    • Staining: For enhanced visualization, especially for the amino product, dip the plate in a staining solution and then gently heat with a heat gun until colored spots appear.[7]

Data Presentation and Interpretation

Quantitative and qualitative data from the TLC analysis should be recorded systematically.

Table 1: Recommended TLC Conditions and Typical Rf Values

ParameterRecommendation
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase 30% Ethyl Acetate in Hexane (v/v)
Starting Material (SM) Methyl 2-nitro-3,4,5-trimethoxybenzoate
Typical SM Rf ~0.65
Product (P) This compound
Typical P Rf ~0.30

Note: Rf values are indicative and can vary based on specific conditions such as temperature, humidity, and plate manufacturer.

Table 2: Visualization Techniques and Expected Results

TechniqueProcedureExpected Result
UV Light (254 nm) Irradiate the dried plate with a UV lamp.Both SM and P are UV-active and will appear as dark spots.[6] This is the primary non-destructive method.
p-Anisaldehyde Stain Dip plate in stain, then heat gently.Excellent general-purpose stain. The product (amine) may produce a distinct color (e.g., yellow/brown).[8]
Ninhydrin Stain Dip plate in stain, then heat gently.Specific for primary/secondary amines.[9] The product should yield a characteristic colored spot (e.g., pink or purple), while the starting material will not react.
Iodine Chamber Place the dried plate in a chamber with iodine crystals.Both aromatic compounds may appear as brown spots. The stain is often temporary.[10]

Interpreting the Results:

  • t=0: A strong spot should be visible in the 'SM' and 'RM' lanes at the Rf of the starting material.

  • During Reaction: The intensity of the starting material spot in the 'RM' lane will decrease over time, while a new, lower Rf spot corresponding to the product will appear and intensify.

  • Completion: The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane, and the product spot is prominent.

References

Application Notes and Protocols: NMR Characterization of Methyl 2-amino-3,4,5-trimethoxybenzoate and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the synthesis and NMR characterization of Methyl 2-amino-3,4,5-trimethoxybenzoate and its N-acetylated derivative. This compound, featuring a highly substituted benzene ring, is a valuable building block in medicinal chemistry. Its derivatives have shown potential as inhibitors of melanogenesis and tubulin polymerization, making them interesting candidates for drug discovery in dermatology and oncology. This document outlines the experimental procedures, presents ¹H and ¹³C NMR data in a clear, tabular format for easy comparison, and includes graphical representations of the experimental workflow and relevant biological signaling pathways.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of an amino group and multiple methoxy substituents on the aromatic ring allows for diverse chemical modifications, leading to compounds with a range of pharmacological properties. Notably, derivatives of trimethoxybenzene have been identified as inhibitors of tyrosinase, a key enzyme in melanin production, suggesting their potential as skin-lightening agents.[1] Furthermore, compounds incorporating the 3,4,5-trimethoxybenzoyl moiety have been shown to act as potent inhibitors of tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells.[2][3][4][5][6]

Accurate characterization of these molecules is crucial for structure-activity relationship (SAR) studies and further drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic compounds. This application note provides a practical guide to the synthesis and NMR analysis of this compound and a representative reaction product, demonstrating a typical workflow for medicinal chemists.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reduction of the nitro group of Methyl 2-nitro-3,4,5-trimethoxybenzoate to an amine using catalytic hydrogenation.

Materials:

  • Methyl 2-nitro-3,4,5-trimethoxybenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-nitro-3,4,5-trimethoxybenzoate (1.0 eq) in methanol or ethyl acetate (approximately 20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (10 mol%) to the solution.

  • Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or at a suitable pressure in a Parr shaker) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-16 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: N-acetylation of this compound

This protocol details the acetylation of the amino group using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or a non-nucleophilic base (e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add pyridine or triethylamine (1.2 eq) to the solution.

  • Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield Methyl 2-acetylamino-3,4,5-trimethoxybenzoate.

NMR Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for the starting material and the N-acetylated product. The data for this compound is based on closely related analogs and predicted shifts, as publicly available experimental spectra are limited. The data for the N-acetylated product is predicted based on the starting material and known acetylation effects. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Data

CompoundSolventAr-H (δ, mult, J)NH₂/NH (δ, s)OCH₃ (δ, s)COOCH₃ (δ, s)COCH₃ (δ, s)
This compound (Predicted)CDCl₃~6.8 (s, 1H)~5.5 (br s, 2H)~3.8-3.9 (m, 9H)~3.85 (s, 3H)-
Methyl 2-acetylamino-3,4,5-trimethoxybenzoate (Predicted)CDCl₃~7.5 (s, 1H)~8.5 (br s, 1H)~3.8-4.0 (m, 9H)~3.90 (s, 3H)~2.2 (s, 3H)

Table 2: ¹³C NMR Data

CompoundSolventC=O (ester) (δ)C=O (amide) (δ)Aromatic C (δ)OCH₃ (δ)COOCH₃ (δ)COCH₃ (δ)
This compound (Predicted)CDCl₃~168-~150, ~145, ~140, ~135, ~110, ~105~61, ~56~52-
Methyl 2-acetylamino-3,4,5-trimethoxybenzoate (Predicted)CDCl₃~167~169~152, ~148, ~142, ~130, ~120, ~115~62, ~56~53~25

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis start Methyl 2-nitro-3,4,5-trimethoxybenzoate product1 This compound start->product1 H2, Pd/C Methanol product2 Methyl 2-acetylamino-3,4,5-trimethoxybenzoate product1->product2 Acetic Anhydride Pyridine nmr NMR Analysis (1H, 13C) product1->nmr Characterization product2->nmr Characterization

Caption: Synthetic and analytical workflow.

Signaling Pathway: Inhibition of Melanogenesis

melanogenesis_pathway alpha_msh α-MSH mc1r MC1R alpha_msh->mc1r ac Adenylyl Cyclase mc1r->ac activates camp cAMP ac->camp pka PKA camp->pka activates creb CREB pka->creb phosphorylates mitf MITF creb->mitf upregulates transcription tyrosinase Tyrosinase mitf->tyrosinase upregulates expression melanin Melanin tyrosinase->melanin catalyzes inhibitor Trimethoxybenzene Derivatives inhibitor->tyrosinase inhibits

Caption: Inhibition of the melanogenesis pathway.

Signaling Pathway: Tubulin Polymerization and Apoptosis

tubulin_pathway tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle Cell Cycle Progression (G2/M Phase) mitotic_spindle->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis arrest leads to caspases Caspase Activation cell_cycle->caspases triggers inhibitor Trimethoxybenzoyl Derivatives inhibitor->tubulin binds to colchicine site inhibitor->cell_cycle inhibits caspases->apoptosis

Caption: Inhibition of tubulin polymerization and induction of apoptosis.

Conclusion

This application note provides essential protocols and NMR characterization data for this compound and its N-acetylated derivative. The presented experimental workflows and spectral data serve as a valuable resource for researchers engaged in the synthesis and characterization of novel compounds for drug discovery. The graphical representations of the associated biological pathways offer a clear context for the potential applications of this class of molecules in the fields of dermatology and oncology. The methodologies and data herein can be readily adapted for the characterization of other substituted benzoates and their derivatives.

References

Application Notes and Protocols: Electrophilic Reactions of Methyl 2-amino-3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of Methyl 2-amino-3,4,5-trimethoxybenzoate with various electrophiles. This versatile building block, possessing a highly activated aromatic ring and a nucleophilic amino group, is a valuable intermediate in the synthesis of a diverse range of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Introduction

This compound features a benzene ring substituted with an amino group and three methoxy groups, rendering it highly electron-rich and susceptible to electrophilic attack. The interplay between the strongly activating, ortho-, para-directing amino group and the activating methoxy groups dictates the regioselectivity of electrophilic aromatic substitution. Furthermore, the primary amino group itself is a key site for reactions with electrophiles, such as acylation and alkylation, allowing for the introduction of a wide array of functional groups.

These notes provide protocols for several key electrophilic reactions, including N-acylation, N-alkylation (via reductive amination), and various electrophilic aromatic substitution reactions such as halogenation, nitration, and Vilsmeier-Haack formylation. The provided experimental conditions are based on established methodologies for similarly substituted aromatic compounds and serve as a robust starting point for laboratory synthesis.

Data Presentation: Summary of Electrophilic Reactions

The following table summarizes representative electrophilic reactions with this compound, with quantitative data extrapolated from analogous transformations on structurally similar substrates. Actual yields and reaction times may vary depending on the specific electrophile, reaction scale, and purification efficiency.

Reaction TypeElectrophile/ReagentProductTypical Yield (%)
N-Acylation Acetyl Chloride / PyridineMethyl 2-acetamido-3,4,5-trimethoxybenzoate85-95
Benzoyl Chloride / PyridineMethyl 2-benzamido-3,4,5-trimethoxybenzoate80-90
N-Alkylation Benzaldehyde / NaBH(OAc)₃Methyl 2-(benzylamino)-3,4,5-trimethoxybenzoate70-85
(Reductive Amination)Acetone / NaBH₃CNMethyl 2-(isopropylamino)-3,4,5-trimethoxybenzoate65-80
Halogenation N-BromosuccinimideMethyl 2-amino-6-bromo-3,4,5-trimethoxybenzoate75-90
(Bromination)
Iodine / H₂O₂Methyl 2-amino-6-iodo-3,4,5-trimethoxybenzoate80-95
(Iodination)
Nitration HNO₃ / H₂SO₄Methyl 2-amino-6-nitro-3,4,5-trimethoxybenzoate60-75
Vilsmeier-Haack POCl₃ / DMFMethyl 2-amino-6-formyl-3,4,5-trimethoxybenzoate70-85
(Formylation)

Experimental Protocols

N-Acylation

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add anhydrous pyridine (1.2 eq.) to the stirred solution.

  • Add the desired acyl chloride (1.1 eq.) dropwise. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Starting Material in Anhydrous DCM B Cool to 0 °C A->B C Add Pyridine B->C D Add Acyl Chloride C->D E Stir at RT (1-4h) D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Wash & Dry G->H I Purify H->I

Caption: Experimental workflow for N-acylation.

N-Alkylation (Reductive Amination)

This protocol outlines the N-alkylation of this compound with an aldehyde or ketone via reductive amination.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reductive_Amination_Mechanism Amine Amine Imine Imine Amine->Imine + Carbonyl - H₂O Carbonyl Carbonyl Alkylated_Amine Alkylated_Amine Imine->Alkylated_Amine [H] (Reduction)

Caption: Reductive amination mechanism.

Electrophilic Aromatic Substitution: Halogenation (Iodination)

Due to the high activation of the aromatic ring, direct iodination can be achieved under mild conditions. The position ortho to the amino group and para to a methoxy group (C6) is the most likely site of substitution.

Materials:

  • This compound

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ethanol

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol.

  • Add iodine (1.1 eq.) to the solution.

  • Reagent Addition: Slowly add 30% hydrogen peroxide (1.5 eq.) dropwise to the stirred mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction with saturated aqueous Na₂S₂O₃ solution to remove excess iodine.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

EAS_Mechanism Aromatic_Ring Activated Aromatic Ring Sigma_Complex Arenium Ion (Sigma Complex) Aromatic_Ring->Sigma_Complex + E⁺ Electrophile E⁺ Substituted_Product Substituted Aromatic Ring Sigma_Complex->Substituted_Product - H⁺

Caption: General EAS mechanism.

Electrophilic Aromatic Substitution: Vilsmeier-Haack Formylation

This reaction introduces a formyl (-CHO) group onto the activated aromatic ring, likely at the C6 position.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Acetate solution

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Vilsmeier Reagent Preparation: In a separate flask, cool anhydrous DMF and add POCl₃ (1.2 eq.) dropwise at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in DCE and cool to 0 °C.

  • Reagent Addition: Add the freshly prepared Vilsmeier reagent to the solution of the starting material.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-70 °C for 2-6 hours. Monitor by TLC.

  • Work-up: Cool the reaction mixture and pour it onto a mixture of ice and saturated aqueous sodium acetate solution.

  • Stir vigorously for 1 hour to hydrolyze the intermediate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Disclaimer

The experimental protocols and quantitative data provided in these application notes are intended for guidance and are based on established chemical principles and reactions of analogous compounds. Researchers should exercise appropriate caution and optimize reaction conditions as necessary. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Application of Methyl 2-amino-3,4,5-trimethoxybenzoate in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3,4,5-trimethoxybenzoate is a polysubstituted anthranilate derivative that serves as a valuable building block in the synthesis of various fused heterocyclic systems. The presence of the three methoxy groups on the benzene ring significantly influences the electronic properties and lipophilicity of the resulting molecules, making them attractive scaffolds in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of fused heterocyclic systems, particularly quinazolinones and related structures, using this compound as a key precursor. The resulting 6,7,8-trimethoxy-substituted heterocycles are of interest due to the prevalence of polysubstituted quinazolines as potent biological agents.

Application Notes

The primary application of this compound in synthetic organic chemistry is as a precursor to 6,7,8-trimethoxy-substituted quinazolin-4-ones and their derivatives. The quinazoline scaffold is a common core structure in a multitude of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The specific substitution pattern of the resulting heterocycles can lead to compounds with novel pharmacological profiles.

Key Synthetic Transformations:

  • Cyclocondensation Reactions: The amino and ester functionalities of this compound are suitably positioned for cyclocondensation reactions with various C1 and N1 synthons to form the pyrimidinone ring of the quinazoline system.

  • Multicomponent Reactions: This starting material is also amenable to multicomponent reactions, allowing for the rapid construction of complex heterocyclic frameworks in a single synthetic operation.

Biological Significance of 6,7,8-Trimethoxy-Substituted Fused Heterocycles:

Derivatives of 6,7,8-trimethoxyquinolines and quinazolines have been investigated for their potential as anticancer agents.[1][2] Some of these compounds have shown inhibitory activity against key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Extracellular Signal-Regulated Kinase (ERK) pathways.[2] The trimethoxy substitution pattern can contribute to enhanced binding affinity and cellular uptake.

Experimental Protocols

Protocol 1: Synthesis of 6,7,8-Trimethoxyquinazolin-4(3H)-one

This protocol describes the one-pot synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one via the cyclocondensation of this compound with formamide.

Reaction Scheme:

G A This compound C 6,7,8-Trimethoxyquinazolin-4(3H)-one A->C Heat B Formamide B->C G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization A This compound C Intermediate Thiourea A->C Acyl isothiocyanate formation (e.g., with Benzoyl chloride) B Ammonium Thiocyanate B->C D Intermediate Thiourea E 2-Thioxo-2,3-dihydro-6,7,8-trimethoxyquinazolin-4(1H)-one D->E Base-catalyzed cyclization (e.g., NaOH) G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Inhibitor 6,7,8-Trimethoxy- quinazoline Derivative Inhibitor->EGFR Inhibits

References

Application of Methyl 2-amino-3,4,5-trimethoxybenzoate in Agrochemical Synthesis: A Prospective Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 2-amino-3,4,5-trimethoxybenzoate is a highly functionalized aromatic compound. While direct applications in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, its structural motifs—a substituted aniline and a methyl ester—present significant potential for the development of novel herbicides, fungicides, and insecticides. The trimethoxybenzene core is a known feature in various biologically active molecules, and the ortho-amino-ester functionality serves as a versatile handle for constructing a diverse range of chemical scaffolds relevant to agrochemical discovery. This document outlines potential synthetic routes and hypothetical applications of this compound in the synthesis of agrochemicals, based on established chemical principles.

Introduction

The search for new agrochemicals with improved efficacy, selectivity, and environmental profiles is a constant endeavor in the agricultural industry. "this compound" possesses a unique combination of functional groups that make it an attractive starting material for combinatorial synthesis and lead optimization in agrochemical research. The aniline nitrogen can be readily derivatized to form amides, sulfonamides, and various heterocyclic structures, which are common toxophores in many pesticides. The methyl ester group can be hydrolyzed, amidated, or used as a directing group in further aromatic substitutions. Furthermore, the trimethoxy substitution pattern on the benzene ring can influence the molecule's solubility, metabolic stability, and interaction with biological targets. One related compound, 2-Amino-3,4,5-trimethoxybenzoic acid, is noted for its potential in developing effective herbicides and pesticides.[1]

This application note will explore the prospective uses of this compound in the synthesis of three major classes of agrochemicals: herbicides, fungicides, and insecticides.

Potential Application in Herbicide Synthesis

Many commercial herbicides act by inhibiting specific enzymes in plant biosynthetic pathways, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). The N-aryl moiety is a common feature in many herbicide classes.

Synthesis of Sulfonylurea Herbicide Analogs

The amino group of this compound can be reacted with a sulfonyl isocyanate, a key step in the synthesis of sulfonylurea herbicides.

G start This compound product Hypothetical Sulfonylurea Herbicide Analog start->product Reaction intermediate1 Sulfonyl Isocyanate (R-SO2-NCO) intermediate1->product

Caption: Proposed synthesis of a sulfonylurea herbicide analog.

General Protocol for Sulfonylurea Synthesis
  • Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as acetonitrile or dichloromethane.

  • Add a suitable base, for example, 1,8-diazabicycloundec-7-ene (DBU) (1.1 eq).

  • To this solution, add the desired sulfonyl isocyanate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a dilute aqueous acid solution.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the target sulfonylurea analog.

Potential Application in Fungicide Synthesis

Many modern fungicides, such as strobilurins and succinate dehydrogenase inhibitors (SDHIs), contain an N-aryl amide or a related scaffold.

Synthesis of Carboxamide Fungicide Analogs

The aniline functionality can be acylated with various acid chlorides to produce carboxamide structures, which are central to the mode of action of many SDHI fungicides.

G start This compound product Hypothetical Carboxamide Fungicide Analog start->product Acylation reagent Acid Chloride (R-COCl) reagent->product

Caption: Proposed synthesis of a carboxamide fungicide analog.

General Protocol for Carboxamide Synthesis
  • Dissolve this compound (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane, and add a non-nucleophilic base such as triethylamine or pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acid chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC indicates the consumption of the starting material.

  • Filter the reaction mixture to remove the hydrochloride salt of the base.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo.

  • Purify the resulting crude product by recrystallization or silica gel chromatography to yield the pure carboxamide derivative.

Potential Application in Insecticide Synthesis

The synthesis of heterocyclic compounds, such as quinazolines and benzoxazines, which are present in some insecticides, can be envisioned starting from this compound.

Synthesis of Quinazolinone Insecticide Analogs

The ortho-amino benzoate structure is a classic precursor for the synthesis of quinazolinones via condensation with an appropriate C1 source, such as an orthoester or formamide.

G start This compound intermediate Intermediate Amide start->intermediate Amidation reagent1 Formamide reagent1->intermediate product Hypothetical Quinazolinone Insecticide Analog intermediate->product Cyclization

Caption: Proposed synthesis of a quinazolinone insecticide analog.

General Protocol for Quinazolinone Synthesis
  • Heat a mixture of this compound (1.0 eq) and formamide (excess) at 150-180 °C for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the purified quinazolinone derivative.

Quantitative Data

As this application note is a prospective analysis based on the chemical properties of this compound, no experimental quantitative data for yields, purity, or biological activity of synthesized agrochemicals is currently available. The following table is a placeholder for future experimental results.

Hypothetical Agrochemical ClassProposed Synthetic RouteExpected Yield Range (%)Target Purity (%)
Sulfonylurea Herbicide AnalogReaction with Sulfonyl Isocyanate60-85>95
Carboxamide Fungicide AnalogAcylation with Acid Chloride70-90>95
Quinazolinone Insecticide AnalogCondensation with Formamide50-75>95

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. Its versatile functional groups allow for the straightforward application of well-established synthetic methodologies to create diverse libraries of compounds for biological screening. The proposed synthetic pathways to herbicide, fungicide, and insecticide analogs highlight the potential of this molecule in agrochemical research and development. Further investigation is warranted to synthesize and evaluate the biological activities of derivatives of this compound to fully realize its potential in agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinazolinones from Methyl 2-amino-3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of quinazolinone derivatives, with a specific focus on improving the yield when starting from Methyl 2-amino-3,4,5-trimethoxybenzoate. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to address common challenges encountered during this synthetic transformation.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 6,7,8-trimethoxy-4(3H)-quinazolinone and its derivatives from this compound.

Question 1: I am experiencing a low yield of my target 6,7,8-trimethoxy-4(3H)-quinazolinone. What are the potential causes and how can I improve it?

Answer: Low yields are a common challenge in the synthesis of polysubstituted quinazolinones. Several factors related to the starting material and reaction conditions can contribute to this issue. The presence of three electron-donating methoxy groups on the this compound ring increases the electron density, which can affect the reactivity of the amine and the stability of intermediates.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Suboptimal Reaction Temperature The Niementowski reaction, a classical method for this synthesis, often requires high temperatures (130-180°C) to drive the cyclization.[1] However, excessively high temperatures can lead to degradation of the starting material or product. Solution: Perform small-scale reactions at various temperatures (e.g., 120°C, 140°C, 160°C) to determine the optimal temperature for your specific reaction.
Incomplete Reaction The reaction may not be proceeding to completion within the given timeframe. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the duration. For conventional heating, this could be 4-6 hours or longer.[1]
Side Reactions The electron-rich nature of the starting material can promote side reactions. One common side product is the formation of a diamide from the ring-opening of a benzoxazinone intermediate, if one is formed. Solution: Ensure anhydrous (dry) reaction conditions by using dry solvents and reagents. Consider using a milder coupling method if side reactions are significant.
Choice of Amide/Reagent The reactivity of the amide used is crucial. Formamide is a common and effective reagent for the synthesis of the parent quinazolinone.[1] For substituted quinazolinones, the choice of amide or orthoester can significantly impact the yield. Solution: If using a different amide, consider its reactivity. For less reactive amides, a catalyst or microwave-assisted synthesis may be necessary.
Steric Hindrance The three methoxy groups may introduce some steric hindrance, potentially slowing down the reaction. Solution: Microwave-assisted synthesis can often overcome steric hindrance by providing rapid and efficient heating, leading to shorter reaction times and improved yields.[2]

Question 2: I am using microwave synthesis, but my yields are still not optimal. How can I further improve the outcome?

Answer: Microwave-assisted organic synthesis is an excellent technique for improving yields and reducing reaction times in quinazolinone synthesis.[2] However, optimization is still key.

Microwave Synthesis Optimization:

Parameter Troubleshooting Steps
Temperature and Time While microwaves offer rapid heating, finding the optimal temperature and irradiation time is crucial. Solution: Screen a range of temperatures (e.g., 120-150°C) and times (e.g., 15-45 minutes) in small-scale reactions to identify the best conditions.
Solvent The choice of solvent in microwave synthesis is critical as it affects the heating efficiency and solubility of reactants. Solution: Solvents with high dielectric constants, such as DMF or ethanol, are often effective in microwave reactions.[1] Experiment with different solvents to find the most suitable one for your specific substrate.
Reagent Stoichiometry The ratio of this compound to the amide or other reagents can impact the yield. Solution: Vary the stoichiometry of the reagents. For example, using a slight excess of the amide (e.g., 1.2 to 2 equivalents) may improve the conversion of the starting material.

Question 3: I am observing an impurity that is difficult to separate from my desired product. What could it be and how can I purify my compound?

Answer: The purification of polysubstituted quinazolinones can be challenging due to the similar polarities of the product and potential side products.

Purification Strategies:

Issue Suggested Solution
Persistent Impurities The impurity could be unreacted starting material, a ring-opened intermediate, or a byproduct from a side reaction. Solution: Recrystallization from a suitable solvent system (e.g., ethanol/DMF) is often effective for purifying quinazolinones. If recrystallization is insufficient, column chromatography on silica gel may be necessary. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol can be employed to achieve good separation.
Product Characterization It is essential to confirm the structure of your product and any isolated impurities. Solution: Use analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to characterize your compounds thoroughly.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 6,7,8-trimethoxy-4(3H)-quinazolinone. These can be adapted for the synthesis of other derivatives.

Protocol 1: Conventional Synthesis via Niementowski Reaction

This protocol is adapted from the classical Niementowski reaction for the synthesis of quinazolinones.[1]

Materials:

  • This compound

  • Formamide

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and formamide (4 equivalents).

  • Heat the reaction mixture with stirring at 130-140°C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product.

  • Further purify the product by recrystallization from a suitable solvent such as ethanol.

Data Presentation: Anticipated Yields for Conventional Synthesis

Starting MaterialReagentConditionsAnticipated Yield
This compoundFormamide130-140°C, 4-6 h60-75%

Note: Yields can vary based on the purity of starting materials and precise reaction conditions.

Protocol 2: Microwave-Assisted Synthesis

This protocol outlines a more rapid and often higher-yielding synthesis using microwave irradiation.[1][2]

Materials:

  • This compound

  • Amine (e.g., for N-substituted quinazolinones) or Formamide

  • Dimethylformamide (DMF) or Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vial, dissolve this compound (1 equivalent) in a suitable solvent like DMF or ethanol.

  • Add the appropriate amine (1.2 equivalents) or formamide (2-4 equivalents).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a predetermined temperature (e.g., 120-150°C) and time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis

MethodTemperature (°C)TimeTypical Yield Range
Conventional Heating130-1404-6 hours60-75%
Microwave-Assisted120-15015-30 minutes75-90%

Note: Yields are illustrative and can be influenced by the specific substrate and reaction conditions.

Visualizations

Experimental Workflow for Quinazolinone Synthesis

experimental_workflow start Start reagents Mix this compound and Amide/Formamide start->reagents heating Heating Method reagents->heating conventional Conventional Heating (130-140°C, 4-6h) heating->conventional Classical microwave Microwave Irradiation (120-150°C, 15-30min) heating->microwave Modern workup Reaction Work-up (Precipitation/Extraction) conventional->workup microwave->workup purification Purification workup->purification recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography product Pure Quinazolinone Product recrystallization->product chromatography->product

Caption: A generalized workflow for the synthesis of quinazolinones.

Proposed Reaction Mechanism: Niementowski Reaction

The Niementowski reaction is a classic method for synthesizing 4(3H)-quinazolinones from anthranilic acids or their esters and an amide. The following diagram illustrates a plausible mechanism for the reaction of this compound with formamide.

niementowski_mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product start_material This compound intermediate1 N-Formyl Intermediate start_material->intermediate1 + Formamide - Methanol formamide Formamide intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 6,7,8-Trimethoxy-4(3H)-quinazolinone intermediate2->product - Water

Caption: Proposed mechanism for the Niementowski quinazolinone synthesis.

References

Technical Support Center: Reactions of Methyl 2-amino-3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-3,4,5-trimethoxybenzoate . The primary focus of this guide is its application in the synthesis of substituted quinazolinones, a common reaction for this class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are attempting to synthesize 5,6,7-trimethoxyquinazolin-4(3H)-one from this compound and are observing a significant amount of an unknown impurity. What are the likely side products in this reaction?

A1: In the synthesis of quinazolinones from anthranilates, several side products can form depending on the reaction conditions. The most common side products when using reagents like formamide include incompletely cyclized intermediates and products arising from impurities in the reagents.[1]

Q2: Our mass spectrometry data suggests the presence of a compound with a molecular weight corresponding to N-formyl-methyl 2-amino-3,4,5-trimethoxybenzoate. How can we confirm this and prevent its formation?

A2: The presence of N-formyl-methyl 2-amino-3,4,5-trimethoxybenzoate indicates an incomplete reaction, where the amino group has been formylated but the subsequent cyclization to form the quinazolinone ring has not occurred. To confirm its identity, you can use NMR spectroscopy to look for the characteristic signals of the formyl proton and the intact methyl ester.

To minimize the formation of this intermediate, ensure the reaction temperature is sufficiently high and the reaction time is adequate to drive the cyclization to completion. Using a dehydrating agent can also favor the formation of the cyclized product.

Q3: We have noticed batch-to-batch variability in the impurity profile. Could the quality of our reagents be the cause?

A3: Absolutely. Commercial formamide, a common reagent in this synthesis, can contain impurities such as formic acid, ammonia, and water, which can lead to the formation of side products.[2] It is advisable to use high-purity formamide or to purify it before use. Similarly, the purity of the starting this compound is crucial.

Q4: Can oxidation of the starting material or product occur?

A4: Yes, the amino group of this compound can be susceptible to oxidation, which could lead to colored impurities.[3] While less common during the quinazolinone synthesis itself, prolonged exposure to air at high temperatures could potentially lead to degradation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Common Side Products and Impurities

Side Product/Impurity Molecular Formula Likely Cause Mitigation Strategy
N-formyl-methyl 2-amino-3,4,5-trimethoxybenzoateC₁₂H₁₅NO₆Incomplete cyclizationIncrease reaction temperature and/or time; use a dehydrating agent.
2-(formylamino)-3,4,5-trimethoxybenzoic acidC₁₁H₁₃NO₆Hydrolysis of the methyl ester of the N-formyl intermediateEnsure anhydrous reaction conditions.
Unreacted this compoundC₁₁H₁₅NO₅Incomplete reactionIncrease reaction time or temperature; ensure proper stoichiometry of reagents.
Products from formamide impuritiesVariableImpurities like formic acid or ammonia in the formamide reagentUse high-purity formamide or purify it before use.[2]
Oxidation productsVariableOxidation of the amino groupPerform the reaction under an inert atmosphere.[3]

Experimental Protocol: Synthesis of 5,6,7-trimethoxyquinazolin-4(3H)-one

This protocol is adapted from the general Niementowski reaction for the synthesis of 4(3H)-quinazolinones.[4][5]

Materials:

  • This compound

  • Formamide (high purity)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and formamide (10-20 equivalents).

  • Heat the reaction mixture to 150-160°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with cold water to remove any residual formamide.

  • Dry the crude product.

  • Purify the crude 5,6,7-trimethoxyquinazolin-4(3H)-one by recrystallization from ethanol to obtain a crystalline solid.

Visual Guides

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant_1 This compound Intermediate_1 N-formyl-methyl 2-amino- 3,4,5-trimethoxybenzoate Reactant_1->Intermediate_1 Formylation Reactant_2 Formamide Reactant_2->Intermediate_1 Product_1 5,6,7-trimethoxyquinazolin-4(3H)-one (Desired Product) Intermediate_1->Product_1 Cyclization Product_2 Incomplete Cyclization Side Product Intermediate_1->Product_2 Incomplete Reaction

Caption: Reaction pathway for the synthesis of 5,6,7-trimethoxyquinazolin-4(3H)-one.

Troubleshooting_Workflow Start Impurity Detected in Product Check_Mass Analyze by LC-MS Start->Check_Mass Decision_1 Mass matches N-formyl intermediate? Check_Mass->Decision_1 Action_1 Increase reaction time/temperature Consider dehydrating agent Decision_1->Action_1 Yes Decision_2 Mass matches starting material? Decision_1->Decision_2 No End Impurity Minimized Action_1->End Action_2 Increase reaction time/temperature Check stoichiometry Decision_2->Action_2 Yes Decision_3 Unknown mass or batch-to-batch variation? Decision_2->Decision_3 No Action_2->End Action_3 Analyze reagent purity (especially formamide) Use high-purity reagents Decision_3->Action_3 Yes Action_3->End

Caption: Troubleshooting workflow for impurity identification and mitigation.

References

Purification of crude product from "Methyl 2-amino-3,4,5-trimethoxybenzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for the purification of crude Methyl 2-amino-3,4,5-trimethoxybenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My final product has a low yield after purification. What are the common causes and how can I improve it?

Low yield can stem from several factors throughout the purification process. A common issue during recrystallization is using an excessive amount of solvent, which can lead to a significant portion of the product remaining in the mother liquor.[1] To mitigate this, use the minimum amount of hot solvent required to fully dissolve the crude product.[1][2] Another potential cause is premature crystallization during hot filtration; ensuring the funnel and receiving flask are pre-heated can prevent this.[1] When washing the collected crystals, it is crucial to use an ice-cold solvent to avoid dissolving the purified product.[1]

Q2: The purified product is not a white or off-white solid as expected, but rather a colored oil or solid. What could be the reason?

The presence of color in the final product often indicates the presence of impurities, which can arise from oxidation or degradation.[3] Phenolic compounds, if present as impurities, are particularly susceptible to oxidation, leading to colored byproducts.[3] Performing the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.[3] To remove colored impurities, a treatment with activated carbon can be effective.[3] Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture gently, and then filter it through celite.[3]

Q3: Thin-Layer Chromatography (TLC) analysis of my purified product shows multiple spots. How can I resolve this?

The observation of multiple spots on a TLC plate suggests the presence of impurities. These could include unreacted starting materials, isomers, or other byproducts.

  • Incomplete Reaction: If one of the spots corresponds to the starting material, it indicates an incomplete reaction. To address this, consider optimizing the reaction conditions, such as increasing the reaction time or adjusting the amount of reagents.[3]

  • Isomeric Impurities: The presence of spots with polarities close to the product may indicate isomeric impurities.[3] Column chromatography is the most effective method for separating isomers with slight differences in polarity.[3] A gradient elution, where the polarity of the solvent system is gradually increased, can often provide better separation.[3]

  • Side Products: Unforeseen side reactions can lead to a variety of impurities. A thorough purification by column chromatography is recommended to isolate the desired product.

Q4: What are the recommended purification techniques for crude this compound?

The two primary and most effective purification techniques for this compound are column chromatography and recrystallization.[4]

  • Column Chromatography: This is a highly versatile and effective method for separating the target compound from impurities with different polarities.[4][5] Silica gel is the most commonly used stationary phase.[4][5]

  • Recrystallization: This technique is excellent for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be identified.[2][4]

Quantitative Data Summary

The following table summarizes quantitative data related to the purification of this compound and similar compounds.

Purification MethodCompoundSolvent System / EluentYieldPurity (by HPLC)Melting Point (°C)Reference
RecrystallizationMethyl 3,4,5-trimethoxybenzoateMethanol85.3%99.57%82-83[6]
RecrystallizationMethyl 3,4,5-trimethoxybenzoateMethanol84.2%99.88%83-84[6]
Column ChromatographyMethyl 2-amino-4,5-dimethoxybenzoatePetroleum ether:Ethyl acetate (10:1)88.7%-91-93[7]
Column ChromatographyMethyl 2-amino-4,5-dimethoxybenzoateEthyl acetate97%--[7]

Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines the procedure for purifying crude this compound by recrystallization.

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For initial screening, consider solvents such as methanol, ethanol, or a mixture like methanol/water or ethanol/water.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimum amount of the chosen hot solvent until the solid is completely dissolved.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently heat the mixture.[3]

  • Hot Filtration: If insoluble impurities or activated carbon are present, perform a hot gravity filtration to remove them.[3]

  • Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.[2][6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.[3]

Protocol 2: Column Chromatography

This protocol provides a general procedure for the purification of this compound using column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent, such as hexane or petroleum ether.[3][5]

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform and crack-free packing.[3][5]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[5] Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the column.[5]

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., petroleum ether:ethyl acetate = 10:1).[7] Gradually increase the polarity of the eluent to facilitate the separation of the target compound from impurities.[5]

  • Fraction Collection: Collect fractions and monitor the separation using TLC.[5]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[5]

Visualizations

G cluster_workflow Experimental Workflow for Purification Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Insoluble Impurities Removed Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: A typical experimental workflow for the purification of a crude product by recrystallization.

G cluster_troubleshooting Troubleshooting Guide for Purification Start Problem with Purified Product LowYield Low Yield Start->LowYield ColoredProduct Colored Product Start->ColoredProduct MultipleSpots Multiple Spots on TLC Start->MultipleSpots Solvent Too much solvent used? Premature crystallization? LowYield->Solvent Cause Oxidation Oxidation or degradation? ColoredProduct->Oxidation Cause Impurities Unreacted starting material? Side products? MultipleSpots->Impurities Cause Solution_Yield Use minimum hot solvent. Pre-heat filtration apparatus. Solvent->Solution_Yield Solution Solution_Color Treat with activated carbon. Use inert atmosphere. Oxidation->Solution_Color Solution Solution_Spots Optimize reaction. Perform column chromatography. Impurities->Solution_Spots Solution

Caption: A troubleshooting guide for common issues encountered during product purification.

References

Technical Support Center: Optimizing Cyclization Reactions of Methyl 2-amino-3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the cyclization of Methyl 2-amino-3,4,5-trimethoxybenzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the cyclization of this compound, particularly for the synthesis of quinazolinone and isoquinoline derivatives.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Insufficient reaction temperature Gradually increase the reaction temperature in 10°C increments. For thermally sensitive materials, consider microwave-assisted synthesis to reduce reaction time and potentially improve yield.An increase in the reaction rate and product formation.
Poor quality of starting material Verify the purity of this compound using techniques like NMR or melting point analysis. Purify by recrystallization or column chromatography if necessary.A purer starting material should lead to a cleaner reaction and higher yield.
Inappropriate solvent If using a non-polar solvent like toluene, consider switching to a higher-boiling point solvent such as xylene. For reactions sensitive to solvent polarity, screen a range of solvents (e.g., DMF, DMSO, acetonitrile).Improved solubility of reagents and intermediates, leading to better reaction kinetics.
Deactivated aromatic ring The electron-donating methoxy groups should activate the ring for electrophilic substitution. However, steric hindrance from the ortho-amino and meta-methoxy groups could be a factor. Ensure a sufficiently strong activating agent or catalyst is used.Overcoming the activation energy barrier for cyclization.
Side reactions The formation of byproducts can consume starting material and reduce the yield of the desired product. Analyze the crude reaction mixture by LC-MS or TLC to identify potential side products. Adjust reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) to minimize their formation.[1]A cleaner reaction profile with a higher proportion of the desired product.

Issue 2: Formation of Multiple Products

Potential Cause Troubleshooting Step Expected Outcome
Lack of regioselectivity In reactions like the Bischler-Napieralski cyclization, cyclization can occur at different positions on the aromatic ring. The substitution pattern of this compound should favor a specific regiochemistry, but alternative cyclizations are possible. Modify the catalyst or reaction conditions to favor the desired isomer.Increased yield of the desired regioisomer.
Decomposition of starting material or product High temperatures or prolonged reaction times can lead to degradation. Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the starting material is consumed or the product concentration plateaus. Consider using milder reaction conditions.Minimized degradation and a cleaner product mixture.
Competing reaction pathways Depending on the reagents used, alternative reactions can occur. For instance, in the Bischler-Napieralski reaction, a retro-Ritter reaction can lead to the formation of a styrene derivative.[1] Using a nitrile-based solvent can sometimes suppress this side reaction.[1]Suppression of the undesired reaction pathway and improved yield of the cyclized product.

Frequently Asked Questions (FAQs)

Q1: What are the most common cyclization strategies for a substituted aminobenzoate like this compound?

A1: The most common strategies involve intramolecular reactions that form a new ring fused to the benzene ring. For this substrate, the formation of quinazolinones is a highly probable pathway. The Niementowski reaction, which involves heating the aminobenzoate with an amide, is a classic method for this transformation.[2] Additionally, Bischler-Napieralski or Pictet-Spengler type reactions could be adapted to form isoquinoline derivatives, although this would require prior modification of the amino group to a β-arylethylamide.[3][4][5]

Q2: I am attempting a Bischler-Napieralski reaction with a derivative of this compound, but the reaction is failing. What are the likely reasons?

A2: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution and is sensitive to the electronic nature of the aromatic ring.[1] While the three methoxy groups are electron-donating and should facilitate the reaction, steric hindrance from the ortho and meta substituents could be an issue. Also, the choice of dehydrating agent is crucial. For less reactive substrates, stronger dehydrating agents like a mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) may be necessary.[1][5]

Q3: Can I use microwave-assisted synthesis to optimize the cyclization?

A3: Yes, microwave-assisted organic synthesis can be a powerful tool to accelerate reaction rates and improve yields, particularly for the synthesis of quinazolinones from aminobenzoates.[2] This technique often allows for shorter reaction times and can sometimes lead to cleaner reactions with fewer side products.[2]

Q4: What is the expected regioselectivity of cyclization on the trimethoxy-substituted ring?

A4: The position of cyclization will be directed by the activating effect of the three methoxy groups and the amino group. In a Bischler-Napieralski or Pictet-Spengler type reaction, the cyclization will occur at the carbon atom ortho or para to the most activating groups. Given the substitution pattern, cyclization is most likely to occur at the position ortho to the amino group, leading to a specific regioisomer.

Experimental Protocols

Protocol 1: Synthesis of 6,7,8-Trimethoxyquinazolin-4(3H)-one via Niementowski Reaction (Adapted)

This protocol is adapted from the Niementowski reaction for Methyl 2-amino-5-bromobenzoate.[2]

  • Reaction: A mixture of this compound (10 mmol, 2.41 g) and formamide (40 mmol, 1.6 mL) is heated at 130-140°C for 4-6 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude product.

  • Purification: The crude 6,7,8-trimethoxyquinazolin-4(3H)-one can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
This compound241.24102.41 g
Formamide45.04401.6 mL

Protocol 2: Microwave-Assisted Synthesis of N-Substituted 6,7,8-Trimethoxyquinazolin-4(3H)-ones (Adapted)

This protocol is a general procedure adapted for microwave-assisted synthesis.[2]

  • Setup: In a microwave vial, dissolve this compound (1 mmol, 0.241 g) in a suitable solvent such as DMF or ethanol (3 mL).

  • Reagent Addition: Add the appropriate primary amine (1.2 mmol) to the solution.

  • Reaction: Seal the vial and subject it to microwave irradiation at a temperature and time optimized for the specific amine (typically 120-150°C for 15-30 minutes).

  • Work-up: After cooling, remove the solvent under reduced pressure.

  • Purification: Purify the residue by reverse-phase HPLC or column chromatography to yield the desired N-substituted 6,7,8-trimethoxyquinazolin-4(3H)-one.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up and Purification start Start reagents Mix this compound and other reagents start->reagents heat Heat (Conventional or Microwave) reagents->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Isolate Crude Product quench->extract purify Purify Product extract->purify end End purify->end

Caption: General experimental workflow for the cyclization of this compound.

troubleshooting_low_yield cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_side_reactions Side Reactions start Low or No Product Yield temp Increase Temperature? start->temp solvent Change Solvent? start->solvent time Optimize Reaction Time? start->time purity Check Starting Material Purity? start->purity catalyst Change Catalyst/Dehydrating Agent? start->catalyst analysis Analyze for Byproducts? start->analysis suppress Modify Conditions to Suppress Side Reactions? analysis->suppress

Caption: Troubleshooting logic for addressing low product yield in cyclization reactions.

References

"Methyl 2-amino-3,4,5-trimethoxybenzoate" solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with Methyl 2-amino-3,4,5-trimethoxybenzoate.

Estimated Solubility of this compound in Common Organic Solvents

SolventSolvent TypeExpected SolubilityRationale & Notes
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble to Highly SolubleDMSO is a powerful solvent for a wide range of organic compounds. Structurally related compounds show good solubility in DMSO.
Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, DMF is a versatile polar aprotic solvent capable of dissolving many organic molecules.
Tetrahydrofuran (THF)Polar Aprotic (less polar)Moderately SolubleExpected to be a reasonably good solvent due to its ability to solvate both polar and non-polar moieties.
MethanolPolar ProticSlightly to Moderately SolubleThe amino group can form hydrogen bonds with methanol, aiding solubility. However, the largely organic structure may limit high solubility. Related compounds are often cited as slightly soluble in methanol.[1][2]
EthanolPolar ProticSlightly to Moderately SolubleSimilar to methanol, ethanol's ability to hydrogen bond will contribute to solubility.
AcetonePolar AproticSlightly to Moderately SolubleAcetone is a moderately polar solvent and should provide some solubility.
AcetonitrilePolar AproticSlightly SolubleWhile polar, acetonitrile is generally a weaker solvent for complex organic molecules compared to DMSO or DMF.
Dichloromethane (DCM)Non-polarModerately to Sparingly SolubleThe aromatic and ester components suggest some solubility in chlorinated solvents.
TolueneNon-polarSparingly SolubleThe aromatic nature of toluene should allow for some interaction with the benzene ring of the solute.
HexanesNon-polarInsoluble to Very Sparingly SolubleThe high polarity of the amino and ester groups makes solubility in non-polar aliphatic hydrocarbons unlikely.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in the expected solvent?

A1: Several factors can influence solubility:

  • Purity of the compound: Impurities can significantly alter the solubility profile.

  • Water content in the solvent: Even small amounts of water in hygroscopic solvents like DMSO can impact the solubility of certain compounds. It is advisable to use fresh, anhydrous solvents.

  • Temperature: Solubility is generally temperature-dependent. Gently warming the solution may help, but be cautious of potential degradation if the compound is heat-sensitive.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility.

Q2: I'm observing a precipitate forming over time after initially dissolving the compound. What is happening?

A2: This could be due to a few reasons:

  • Supersaturation: You may have created a supersaturated solution, which is unstable and will eventually precipitate the excess solute.

  • Temperature fluctuations: If the solution was prepared at an elevated temperature, cooling to room temperature can cause the solubility limit to be exceeded, leading to precipitation.

  • Solvent evaporation: Over time, solvent evaporation can increase the concentration of the solute beyond its solubility limit.

  • Chemical degradation: The compound might be degrading into less soluble byproducts.

Q3: Can I use a solvent mixture to improve solubility?

A3: Yes, using a co-solvent system is a common strategy. For example, if your compound is sparingly soluble in a non-polar solvent required for a reaction, adding a small amount of a more polar solvent in which the compound is more soluble (like DMSO or DMF) can enhance overall solubility.

Troubleshooting Workflow

If you are facing solubility challenges, the following workflow can help you systematically address the issue.

G start Solubility Issue Encountered check_purity Verify Compound Purity and Identity start->check_purity use_anhydrous Use Fresh, Anhydrous Solvent check_purity->use_anhydrous If pure gentle_heating Apply Gentle Heating (e.g., 30-40°C) use_anhydrous->gentle_heating sonication Utilize Sonication gentle_heating->sonication If still insoluble success Solubility Achieved gentle_heating->success If soluble solvent_system Consider a Co-Solvent System sonication->solvent_system If still insoluble sonication->success If soluble solubility_test Perform a Systematic Solubility Test solvent_system->solubility_test If issue persists solvent_system->success If soluble solubility_test->success If a suitable solvent is found fail Consult Further Resources solubility_test->fail If no suitable solvent is found

Caption: A troubleshooting workflow for addressing solubility issues.

Experimental Protocols

Protocol for Determining Qualitative Solubility
  • Preparation: Add approximately 1-2 mg of this compound to a small, clean, and dry test tube or vial.

  • Solvent Addition: Add the desired solvent dropwise (e.g., 100 µL increments) to the solid.

  • Observation: After each addition, vortex or agitate the mixture for 30-60 seconds.

  • Assessment: Observe the mixture against a dark background to check for any undissolved solid particles.

  • Classification:

    • Soluble: If the solid dissolves completely within 0.5 mL of solvent.

    • Slightly Soluble: If the solid requires more than 0.5 mL but less than 2 mL of solvent to dissolve completely.

    • Sparingly Soluble: If a significant amount of solid remains after adding 2 mL of solvent.

    • Insoluble: If no significant dissolution is observed after adding 2 mL of solvent.

Protocol for Preparing a Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound in a suitable volumetric flask.

  • Initial Solvent Addition: Add approximately half of the final desired volume of the chosen solvent (e.g., DMSO).

  • Dissolution: Gently swirl the flask to wet the solid. If necessary, use a vortex mixer or sonicator to aid dissolution. Gentle warming can be applied if the compound's stability at elevated temperatures is known.

  • Final Volume Adjustment: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mixing: Invert the flask several times to ensure a homogeneous solution.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, and at the appropriate temperature (e.g., -20°C or -80°C) to minimize degradation and solvent evaporation. It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

References

Preventing byproduct formation in "Methyl 2-amino-3,4,5-trimethoxybenzoate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Methyl 2-amino-3,4,5-trimethoxybenzoate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the reduction of Methyl 2-nitro-3,4,5-trimethoxybenzoate.

Issue 1: Low Yield of this compound After Reduction

  • Question: My reaction shows incomplete conversion of the starting nitro compound, resulting in a low yield of the desired amine. What are the possible causes and solutions?

  • Answer: Incomplete conversion is a common issue in the reduction of nitroarenes. Several factors could be at play:

    • Insufficient Reducing Agent: Ensure the correct stoichiometry of the reducing agent is used. For catalytic hydrogenation, the catalyst loading and hydrogen pressure are critical. For metal-based reductions (e.g., SnCl₂), a molar excess of the reagent is often required.

    • Catalyst Deactivation (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C) may be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and solvents are used. The catalyst may also lose activity over time and may need to be replaced.

    • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Increasing the temperature can sometimes improve the reaction rate, but be cautious as it may also lead to side reactions.

Issue 2: Presence of Colored Impurities in the Final Product

  • Question: My isolated product is a colored solid or oil, not the expected white to off-white solid. What is the cause of the coloration and how can I remove it?

  • Answer: The presence of color often indicates the formation of byproducts.

    • Partially Reduced Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamino compounds. These species can be colored and may be present if the reduction is not complete.

    • Oxidation of the Product: The amino group in the final product is susceptible to oxidation, which can lead to the formation of colored impurities, especially when exposed to air over extended periods.

    • Resolution:

      • Optimize Reaction Conditions: Ensure the reaction goes to completion to minimize the presence of intermediates.

      • Work-up Under Inert Atmosphere: Performing the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the product.

      • Purification:

        • Recrystallization with Activated Carbon: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities.

        • Column Chromatography: Silica gel chromatography can separate the desired product from colored, more polar byproducts.

Issue 3: Difficulty in Removing Tin Byproducts (when using SnCl₂)

  • Question: After reducing my nitro compound with tin(II) chloride, I am having trouble removing the resulting tin salts from my product. What is the best way to handle this?

  • Answer: The formation of tin hydroxides upon basification of the reaction mixture is a common challenge with SnCl₂ reductions.

    • Filtration Aid: After neutralizing the reaction mixture, adding a filter aid like Celite® before filtration can help to manage the gelatinous tin precipitate.

    • pH Adjustment: Careful control of the pH during the work-up is crucial. Sometimes, keeping the aqueous layer slightly acidic can help to keep some of the tin salts in solution.

    • Alternative Reducing Agents: If the removal of tin salts remains problematic, consider alternative reducing agents such as catalytic hydrogenation (e.g., H₂/Pd/C) or iron in acidic media (e.g., Fe/AcOH), which often have easier work-ups.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q1: What is the most common synthetic route to this compound?

    • A1: A widely used method is the reduction of the corresponding nitro compound, Methyl 2-nitro-3,4,5-trimethoxybenzoate. This precursor is typically synthesized by the nitration of Methyl 3,4,5-trimethoxybenzoate.

  • Q2: What are the potential byproducts when synthesizing the precursor, Methyl 3,4,5-trimethoxybenzoate, from gallic acid?

    • A2: When preparing Methyl 3,4,5-trimethoxybenzoate from gallic acid via methylation and esterification, several byproducts can form:

      • Incompletely Methylated Products: Partially methylated gallic acid or its methyl ester can be present if the methylation is not complete.

      • Unreacted Starting Material: Residual gallic acid or its methyl ester may remain.

      • Over-methylated Products: While less common in this specific synthesis, over-methylation of other functional groups is a theoretical possibility under harsh conditions.

Byproduct Formation and Prevention

  • Q3: What are the primary byproducts to look out for during the reduction of Methyl 2-nitro-3,4,5-trimethoxybenzoate?

    • A3: The main byproducts are typically intermediates of the nitro group reduction. These can include the corresponding nitroso and hydroxylamino compounds. While over-reduction of the aromatic ring is possible, it generally requires more forcing conditions than are typically used for nitro group reduction.

  • Q4: How can I minimize the formation of these byproducts?

    • A4: To minimize byproduct formation, it is crucial to carefully control the reaction conditions:

      • Choice of Reducing Agent: The choice of reducing agent can influence selectivity. Catalytic hydrogenation is often a clean and efficient method.

      • Reaction Monitoring: Closely monitor the reaction's progress using TLC or HPLC to ensure it goes to completion without prolonged reaction times that might lead to degradation.

      • Temperature Control: Maintain the recommended reaction temperature to avoid side reactions.

Purification

  • Q5: What are the recommended methods for purifying the final product?

    • A5: The two most common and effective purification techniques are:

      • Recrystallization: This method is excellent for removing small amounts of impurities and obtaining a highly crystalline product. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be determined experimentally.

      • Silica Gel Column Chromatography: This is the preferred method for separating the desired product from byproducts with different polarities, especially when dealing with complex mixtures.

  • Q6: Can the ester group in this compound be hydrolyzed during the reaction or work-up?

    • A6: Yes, the methyl ester is susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures. It is important to control the pH and temperature during the work-up and purification steps to avoid the formation of the corresponding carboxylic acid.

Data Presentation

Table 1: Comparison of Common Reduction Methods for Nitroarenes

Reduction MethodTypical ReagentsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C (or PtO₂, Raney Ni)High yield, clean reaction, easy product isolationCatalyst can be expensive and pyrophoric, potential for over-reduction
Metal/Acid ReductionFe/HCl, Fe/AcOH, Sn/HClInexpensive, effectiveAcidic conditions may not be suitable for all substrates, work-up can be tedious
Stannous Chloride ReductionSnCl₂·2H₂OMild conditions, good for sensitive functional groupsFormation of tin byproducts that can be difficult to remove

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-nitro-3,4,5-trimethoxybenzoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3,4,5-trimethoxybenzoate (1.0 eq) in a suitable solvent such as acetic acid or sulfuric acid at 0-5 °C.

  • Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the stirred solution, maintaining the temperature between 0-10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted. The solid product will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Reduction of Methyl 2-nitro-3,4,5-trimethoxybenzoate via Catalytic Hydrogenation

  • Reaction Setup: To a hydrogenation vessel, add Methyl 2-nitro-3,4,5-trimethoxybenzoate (1.0 eq), a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.

Visualizations

Reaction_Pathway Gallic_Acid Gallic Acid Methyl_Gallate Methyl Gallate Gallic_Acid->Methyl_Gallate Esterification Incomplete_Esterification Unreacted Carboxylic Acid Gallic_Acid->Incomplete_Esterification Methyl_345_trimethoxybenzoate Methyl 3,4,5-trimethoxybenzoate Methyl_Gallate->Methyl_345_trimethoxybenzoate Methylation Incomplete_Methylation Partially Methylated Byproducts Methyl_Gallate->Incomplete_Methylation Methyl_2_nitro_345_trimethoxybenzoate Methyl 2-nitro-3,4,5-trimethoxybenzoate Methyl_345_trimethoxybenzoate->Methyl_2_nitro_345_trimethoxybenzoate Nitration Target_Compound This compound Methyl_2_nitro_345_trimethoxybenzoate->Target_Compound Reduction Incomplete_Reduction Nitroso/Hydroxylamino Intermediates Methyl_2_nitro_345_trimethoxybenzoate->Incomplete_Reduction Hydrolysis 2-amino-3,4,5-trimethoxybenzoic acid Target_Compound->Hydrolysis Hydrolysis Troubleshooting_Workflow Start Reaction Complete Check_Purity Check Purity (TLC/HPLC) Start->Check_Purity Pure Product is Pure Check_Purity->Pure Single Spot/Peak Impure Product is Impure Check_Purity->Impure Multiple Spots/Peaks End Pure Product Pure->End Identify_Impurity Identify Impurity Type Impure->Identify_Impurity Colored Colored Impurities Identify_Impurity->Colored Yes SM_Present Starting Material Present Identify_Impurity->SM_Present No, SM Present Other_Byproduct Other Byproducts Identify_Impurity->Other_Byproduct No, Other Byproducts Recrystallize_Carbon Recrystallize with Activated Carbon Colored->Recrystallize_Carbon Optimize_Reaction Optimize Reaction (Time, Temp, Reagents) SM_Present->Optimize_Reaction Column_Chromatography Column Chromatography Other_Byproduct->Column_Chromatography Recrystallize_Carbon->End Optimize_Reaction->Start Column_Chromatography->End

Technical Support Center: Scaling Up Reactions with Methyl 2-amino-3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up reactions involving Methyl 2-amino-3,4,5-trimethoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

A1: Scaling up reactions with this compound presents several common challenges. The most critical considerations include managing reaction exotherms, ensuring consistent mixing to avoid localized concentration and temperature gradients, and potential changes in product crystal form, which can affect isolation and purity.[1][2] The amino group is susceptible to oxidation, and the electron-rich aromatic ring can lead to side reactions if conditions are not carefully controlled.

Q2: How does the solubility of this compound affect scale-up?

A2: The solubility of this compound and any reaction intermediates is a critical factor. What dissolves readily in a small flask may require larger solvent volumes or elevated temperatures at scale, impacting process efficiency and cost.[3] It is crucial to determine the solubility profile in the chosen solvent system at various temperatures to prevent precipitation and ensure a homogeneous reaction mixture.

Q3: Are there specific safety precautions for large-scale reactions with this compound?

A3: Yes, safety is paramount. Aromatic amines can be hazardous, and appropriate personal protective equipment (PPE) should be used.[4] For large-scale operations, a thorough hazard analysis is necessary to understand and mitigate risks associated with exothermic reactions, potential gas evolution, and the handling of large quantities of solvents.[5] Ensure adequate ventilation and have emergency procedures in place.

Q4: How can I minimize impurity formation during scale-up?

A4: Impurity formation is often exacerbated at a larger scale due to prolonged reaction times and less efficient heat transfer.[6] To minimize impurities, it is essential to have a deep understanding of the reaction kinetics and potential side reactions.[2] Precise control over reagent addition rates, temperature, and mixing is crucial. In some cases, redesigning the synthetic route for commercial production may be necessary to avoid problematic impurities.[2]

Q5: What are the best practices for the purification of this compound derivatives at scale?

A5: While column chromatography is common in the lab, it is often not feasible for large-scale production.[7] Developing a robust crystallization process is the preferred method for purifying the final product and intermediates. This involves careful solvent selection, cooling rate control, and seeding strategies to ensure consistent crystal form and high purity. Anti-solvent crystallization is another technique that can be effective.

Troubleshooting Guides

Issue 1: Low Yield Upon Scale-Up
Potential Cause Recommended Solution
Poor Mixing and Mass Transfer: Inefficient stirring in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[1][3]- Increase agitation speed, ensuring the vortex is not too deep. - Evaluate the use of baffles in the reactor to improve turbulence.[3] - For critical reactions, consider using a reactor with a more appropriate impeller design for the viscosity of the reaction mixture.
Inefficient Heat Transfer: The surface-area-to-volume ratio decreases significantly as scale increases, making it harder to remove heat from exothermic reactions.[1][5] This can lead to temperature spikes and decomposition of the product or starting material.- Slow down the rate of addition of the limiting reagent. - Use a jacketed reactor with a reliable temperature control unit. - Consider using a more dilute reaction mixture to help dissipate heat, though this may increase processing time.[3]
Change in Reaction Selectivity: Reactions that are selective on a small scale can sometimes produce different ratios of products at a larger scale.[1]- Re-optimize the reaction conditions at the pilot scale. - Carefully control the temperature and addition rates. - Analyze for byproducts to understand the competing reaction pathways.
Issue 2: Product Isolation and Purification Difficulties
Potential Cause Recommended Solution
Unfavorable Crystal Morphology: The product may precipitate as fine particles or an oil, making filtration and drying difficult.- Develop a controlled crystallization process. Experiment with different solvents, cooling profiles, and seeding. - Consider anti-solvent crystallization to induce the formation of more easily filterable crystals.
Product is Contaminated with Starting Material: The reaction may not have gone to completion, or the product and starting material may have similar solubility profiles.- Monitor the reaction to completion using an appropriate analytical technique (e.g., HPLC, TLC). - Optimize the crystallization to selectively precipitate the product, leaving the starting material in the mother liquor. - If necessary, perform a wash of the crude product with a solvent in which the starting material is soluble but the product is not.
Discoloration of the Final Product: The amino group is prone to oxidation, which can lead to colored impurities.- Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Consider the use of an antioxidant during the work-up and purification steps. - Activated carbon treatment of the solution before crystallization can sometimes remove colored impurities.

Experimental Protocols

Example Protocol: Reductive Amination (Analogous from a related compound)

This protocol is adapted from the synthesis of a similar amino benzoate and provides a general framework.[7] Optimization for this compound is necessary.

Reaction: Reduction of a nitro-precursor to this compound.

Materials:

  • Methyl 2-nitro-3,4,5-trimethoxybenzoate

  • Palladium on carbon (10% w/w)

  • Ethyl acetate (solvent)

  • Hydrogen gas

  • Celite

Procedure:

  • In a suitable hydrogenation reactor, a solution of Methyl 2-nitro-3,4,5-trimethoxybenzoate in ethyl acetate is prepared.

  • A slurry of 10% Palladium on carbon in ethyl acetate is carefully added to the reactor.

  • The reactor is sealed and purged with nitrogen, followed by purging with hydrogen.

  • The reaction mixture is stirred at room temperature under a hydrogen atmosphere (e.g., 15 psi).

  • The reaction progress is monitored by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, the reactor is carefully vented and purged with nitrogen.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filter cake is washed with ethyl acetate.

  • The combined filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is then purified by crystallization.

Quantitative Data for Analogous Reductive Amination

ParameterValueReference
Starting MaterialMethyl 4,5-dimethoxy-2-nitrobenzoate (1.0 g, 4.1 mmol)[7]
Catalyst10% Pd/C (300 mg)[7]
SolventEthyl Acetate (15.0 mL)[7]
Hydrogen Pressure15 psi[7]
Temperature25 °C[7]
Reaction Time16 hours[7]
Yield97%[7]

Visualizations

experimental_workflow Experimental Workflow for Reductive Amination cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification charge_reactor Charge Reactor with Starting Material and Solvent add_catalyst Add Pd/C Catalyst charge_reactor->add_catalyst hydrogenation Hydrogenate under H2 Pressure add_catalyst->hydrogenation monitor_reaction Monitor Reaction Progress (TLC/HPLC) hydrogenation->monitor_reaction filter_catalyst Filter Catalyst through Celite monitor_reaction->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate crystallize Crystallize Crude Product concentrate->crystallize isolate Isolate Pure Product crystallize->isolate

Caption: A typical experimental workflow for the synthesis of an amino benzoate via reductive amination.

troubleshooting_low_yield Troubleshooting Low Yield cluster_mixing_solutions Mixing Solutions cluster_temp_solutions Temperature Solutions cluster_purity_solutions Purity Solutions start Low Yield Observed check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_purity Check Starting Material Purity start->check_purity increase_agitation Increase Agitation check_mixing->increase_agitation change_impeller Change Impeller Design check_mixing->change_impeller slow_addition Slow Reagent Addition check_temp->slow_addition improve_cooling Improve Cooling Capacity check_temp->improve_cooling repurify_sm Repurify Starting Material check_purity->repurify_sm

Caption: A logical diagram for troubleshooting low reaction yields during scale-up.

References

Catalyst selection for "Methyl 2-amino-3,4,5-trimethoxybenzoate" mediated synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2-amino-3,4,5-trimethoxybenzoate, a key intermediate in pharmaceutical and fine chemical synthesis. The primary focus is on catalyst selection and optimization for the reduction of Methyl 2-nitro-3,4,5-trimethoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the catalytic hydrogenation of Methyl 2-nitro-3,4,5-trimethoxybenzoate. This reaction involves the reduction of the nitro group to an amino group using a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.

Q2: Which catalyst is recommended for the reduction of the nitro group in this synthesis?

A2: Palladium on carbon (10% Pd/C) is the most widely recommended and used catalyst for this transformation due to its high efficiency and selectivity.[1][2] Other catalysts like platinum(IV) oxide (PtO₂) can also be effective. For some related syntheses, reducing agents like powdered iron in acetic acid have been used, though catalytic hydrogenation is often preferred for cleaner conversions.[3]

Q3: What are the typical reaction conditions for the catalytic hydrogenation?

A3: Typical conditions involve dissolving the nitro compound in a suitable solvent like methanol or ethyl acetate, adding the Pd/C catalyst, and then introducing hydrogen gas. The reaction is often run at room temperature and pressures ranging from atmospheric to slightly elevated (e.g., 15 psi).[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting nitro compound and the appearance of the product.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Palladium on carbon can be pyrophoric when dry, so it should be handled with care, preferably in a wet state. Hydrogen gas is flammable and forms explosive mixtures with air; ensure the reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via catalytic hydrogenation.

Problem Possible Cause(s) Troubleshooting Steps
Low or No Conversion Inactive Catalyst: The Pd/C catalyst may have lost its activity due to improper storage or handling.• Use a fresh batch of catalyst.• Ensure the catalyst is not exposed to air for extended periods.
Insufficient Hydrogen: The hydrogen supply may be inadequate or there might be a leak in the system.• Check the hydrogen source and ensure a continuous supply.• Verify that all connections in the reaction setup are secure.[4]
Poor Catalyst Dispersion: The catalyst is not adequately suspended in the reaction mixture, leading to poor contact with the substrate.• Ensure vigorous stirring or agitation to maintain a uniform suspension of the catalyst.[4]
Incomplete Reaction Reaction Time Too Short: The reaction may not have been allowed to proceed to completion.• Continue monitoring the reaction by TLC until the starting material is no longer visible.• If the reaction stalls, consider adding a fresh portion of the catalyst.
Insufficient Catalyst Loading: The amount of catalyst used may be too low for the scale of the reaction.• Increase the catalyst loading (e.g., from 5 mol% to 10 mol% of palladium).
Product Contamination Catalyst Fines in Product: The palladium catalyst was not completely removed during filtration.• Filter the reaction mixture through a pad of Celite® to effectively remove the fine catalyst particles.[1][5]
Side Reactions: Formation of byproducts due to over-reduction or other competing reactions.• Carefully control the reaction temperature and hydrogen pressure.• In some cases, using a milder reducing agent or optimizing the reaction time can minimize side reactions.
Difficulty in Product Isolation Emulsion Formation During Workup: The product and solvent form a stable emulsion, making separation difficult.• Add a saturated brine solution to help break the emulsion.• Centrifugation can also be an effective method for separating the layers.

Catalyst Performance Data

The following table summarizes typical performance data for the catalytic hydrogenation of nitroarenes to anilines, providing a basis for catalyst selection and reaction optimization.

Catalyst SystemReducing Agent / ConditionsSolventTemp. (°C)Time (h)Yield (%)Key Observations & Selectivity
Palladium on Carbon (Pd/C) H₂ (gas)Methanol / EthanolRoom Temp.1 - 4>95%Highly efficient and clean. The most common and effective method. Can be pyrophoric when dry.[2]
Platinum(IV) Oxide (PtO₂) H₂ (gas)VariousRoom Temp.2 - 6>90%A robust and reliable catalyst, though generally more expensive than Pd/C.[2]
Iron (Fe) Powder Acetic AcidEthanol / WaterReflux2 - 470-90%A classical method that avoids pressurized hydrogen. Requires careful pH control during workup to remove iron salts.[3][5]
Tin(II) Chloride (SnCl₂) HClEthanolReflux1 - 385-95%Effective for substrates sensitive to catalytic hydrogenation. The workup can be cumbersome due to the formation of tin salts.[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of Methyl 2-nitro-3,4,5-trimethoxybenzoate to this compound using Pd/C and hydrogen gas.

Materials:

  • Methyl 2-nitro-3,4,5-trimethoxybenzoate

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol or Ethyl Acetate (reagent grade)

  • Hydrogen (H₂) gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite® or other filtration aid

Procedure:

  • In a suitable hydrogenation vessel, dissolve Methyl 2-nitro-3,4,5-trimethoxybenzoate (1.0 eq) in methanol or ethyl acetate (approximately 15-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate) to the solution.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 15-50 psi) and maintain vigorous stirring.[1][4]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-16 hours, depending on the scale and reaction conditions.[1]

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visual Guides

SynthesisWorkflow cluster_start Starting Material cluster_process Reaction cluster_product Product start Methyl 2-nitro-3,4,5-trimethoxybenzoate reaction Catalytic Hydrogenation start->reaction product This compound reaction->product catalyst Catalyst: 10% Pd/C catalyst->reaction h2 Hydrogen Source: H2 gas h2->reaction solvent Solvent: Methanol or Ethyl Acetate solvent->reaction

Caption: Synthesis workflow for this compound.

TroubleshootingFlow start Low or No Conversion? inactive_catalyst Is the catalyst fresh? start->inactive_catalyst Yes incomplete Incomplete Reaction? start->incomplete No use_fresh Use a fresh batch of catalyst. inactive_catalyst->use_fresh No h2_supply Is the hydrogen supply adequate? inactive_catalyst->h2_supply Yes check_h2 Check H2 source and connections. h2_supply->check_h2 No dispersion Is the catalyst well-dispersed? h2_supply->dispersion Yes stir Ensure vigorous stirring. dispersion->stir No dispersion->incomplete Yes time Has enough time elapsed? incomplete->time Yes extend_time Extend reaction time. time->extend_time No loading Is catalyst loading sufficient? time->loading Yes increase_loading Increase catalyst amount. loading->increase_loading No

Caption: Troubleshooting guide for low conversion in the synthesis.

References

Technical Support Center: "Methyl 2-amino-3,4,5-trimethoxybenzoate" Reaction Work-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the reaction work-up and purification of Methyl 2-amino-3,4,5-trimethoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is a typical reaction work-up procedure for the synthesis of this compound, for example, from the reduction of its nitro-precursor?

A1: A general work-up procedure after the reduction of the corresponding nitro-compound (Methyl 2-nitro-3,4,5-trimethoxybenzoate) involves several key steps. First, if a solid catalyst such as palladium on carbon (Pd/C) or iron powder was used, it must be removed by filtration, often through a pad of Celite to ensure all fine particles are trapped. The filtrate, which contains the product, is then concentrated under reduced pressure to remove the reaction solvent. The resulting residue is typically dissolved or partitioned between an organic solvent, like ethyl acetate, and water. The organic layer is then washed sequentially with water and brine to remove any remaining water-soluble impurities. Finally, the organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound.[1][2] Further purification is usually necessary.

Q2: I am observing a persistent emulsion during the aqueous-organic extraction. What could be the cause and how can I resolve it?

A2: Emulsion formation is a common issue when working with aromatic amines due to their surfactant-like properties. The amino group can be protonated or deprotonated depending on the pH, and the molecule has both polar (amino and ester groups) and non-polar (aromatic ring and methoxy groups) regions. Vigorous shaking during extraction is a primary cause of emulsions.

To break a persistent emulsion, you can try the following:

  • Add Brine: Addition of a saturated sodium chloride solution increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the emulsion can force the separation of the layers.

  • Change the Solvent: In some cases, switching to a different extraction solvent might be necessary.

Q3: My final product yield is significantly lower than expected. What are the potential reasons for this loss of product during the work-up?

A3: Low yield can be attributed to several factors during the work-up process:

  • Incomplete Extraction: Due to the basicity of the amino group, the product may have some solubility in an acidic aqueous phase. Ensure the aqueous layer is neutral or slightly basic before extraction to minimize this.

  • Product Precipitation: If the reaction mixture is poured into a large volume of a non-solvent (like water), some product might precipitate and be lost during filtration if not handled carefully.

  • Adsorption onto Catalyst: The product can adsorb onto the surface of the catalyst (e.g., Pd/C). Ensure to wash the filtered catalyst thoroughly with the reaction solvent or another suitable solvent to recover any adsorbed product.

  • Volatility: While this compound is not highly volatile, prolonged exposure to high vacuum at elevated temperatures during solvent evaporation can lead to some loss.

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: For compounds with similar structures, such as other substituted benzoates, a common and effective method for purification is recrystallization.[3][4] A good starting point for solvent screening would be a mixture of a polar solvent like methanol or ethanol with a non-polar solvent like hexanes or water. For instance, dissolving the crude product in a minimal amount of hot methanol and then slowly adding water until turbidity is observed, followed by slow cooling, can yield pure crystals.[3] Alternatively, single solvent recrystallization from a solvent like isopropanol or ethanol could be effective. Small-scale trials are always recommended to find the optimal solvent or solvent system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Difficulty filtering the reduction catalyst (e.g., Pd/C) The catalyst particles are too fine and are passing through the filter paper.Use a pad of Celite or diatomaceous earth over the filter paper to create a finer filtration bed. Ensure the filter flask is properly assembled to maintain a good vacuum.
The organic layer is colored even after washing Residual colored impurities from the reaction are present.Consider washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite if oxidative impurities are suspected. Alternatively, the crude product can be treated with activated charcoal before recrystallization.
The product appears oily or does not solidify after solvent evaporation The product may be impure, or there might be residual solvent.Ensure the product is dried under high vacuum for a sufficient period. If it remains oily, purification by column chromatography or recrystallization is necessary.
The melting point of the purified product is broad or lower than the literature value The product is still impure.Repeat the purification step. If recrystallization was performed, try a different solvent system. If column chromatography was used, consider a different eluent system with a shallower gradient.

Experimental Protocols

Key Experiment: Liquid-Liquid Extraction of this compound

This protocol outlines a standard procedure for the extractive work-up following a reaction.

  • Catalyst Removal (if applicable): If a heterogeneous catalyst was used, filter the reaction mixture through a pad of Celite. Wash the Celite pad with the reaction solvent (e.g., methanol or ethanol) to ensure complete recovery of the product.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the bulk of the reaction solvent.

  • Partitioning: To the residue, add deionized water and an appropriate organic extraction solvent, such as ethyl acetate or dichloromethane.[2]

  • pH Adjustment (Optional but Recommended): Check the pH of the aqueous layer. If it is acidic, adjust to neutral or slightly basic (pH 7-8) with a mild base like sodium bicarbonate solution to ensure the amino group is in its free base form and has maximum solubility in the organic solvent.

  • Extraction: Gently invert the separatory funnel multiple times, releasing pressure periodically. Avoid vigorous shaking to prevent emulsion formation. Allow the layers to separate.

  • Separation and Combination: Drain the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine all organic extracts.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Visualizations

Reaction_Workup_Workflow cluster_reaction Reaction Completion cluster_workup Work-up Procedure cluster_purification Purification Reaction Reaction Mixture (Product, Catalyst, Byproducts, Solvent) Filtration 1. Filtration (Remove Catalyst) Reaction->Filtration Evaporation 2. Solvent Evaporation Filtration->Evaporation Filtrate Loss_on_Catalyst Potential Issue: Product loss on catalyst Filtration->Loss_on_Catalyst Extraction 3. Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Evaporation->Extraction Residue Washing 4. Washing (Water, Brine) Extraction->Washing Organic Layer Emulsion Potential Issue: Emulsion Formation Extraction->Emulsion Drying 5. Drying (e.g., Na2SO4) Washing->Drying Final_Evaporation 6. Final Solvent Evaporation Drying->Final_Evaporation Crude_Product Crude Product Final_Evaporation->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure Methyl 2-amino-3,4,5- trimethoxybenzoate Purification->Pure_Product

Caption: Workflow for the work-up and purification of this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates with "Methyl 2-amino-3,4,5-trimethoxybenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing "Methyl 2-amino-3,4,5-trimethoxybenzoate" in their experimental work. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to low conversion rates when using this compound?

A1: Low conversion rates with this substrate can often be attributed to a combination of factors stemming from its unique structure. The primary culprits include:

  • Steric Hindrance: The presence of three methoxy groups and an adjacent methyl ester group creates significant steric bulk around the amino functionality. This can impede the approach of reactants and catalysts, slowing down the reaction rate.

  • Electronic Effects: The methoxy groups are electron-donating, which increases the electron density on the aromatic ring and the amino group. While this enhances the nucleophilicity of the amine, it can also lead to side reactions or catalyst deactivation in certain contexts.

  • Reagent Quality and Reaction Conditions: As with any chemical reaction, the purity of starting materials, solvent, and reagents, as well as suboptimal reaction conditions (temperature, time, concentration), can significantly impact the yield.

  • Moisture Sensitivity: Many reactions involving amines are sensitive to moisture, which can hydrolyze reagents or intermediates, leading to lower yields.

Q2: How do the methoxy groups on the aromatic ring influence the reactivity of the amino group?

A2: The three methoxy groups have a dual electronic influence. Primarily, they act as electron-donating groups through resonance, which increases the electron density on the nitrogen atom of the amino group. This enhanced electron density makes the amine a stronger nucleophile, which should, in principle, increase its reactivity towards electrophiles. However, the methoxy groups also exert a moderate electron-withdrawing inductive effect due to the high electronegativity of the oxygen atoms. In the case of ortho and para methoxy groups, the resonance effect typically dominates, leading to an overall activation of the amine. For a meta methoxy group, only the inductive effect is significant. In "this compound," the combination of these effects results in a highly activated, electron-rich aromatic amine.

Q3: Are there any known incompatibilities of this compound with common reagents or catalysts?

A3: The electron-rich nature of the aniline derivative can lead to challenges with certain catalyst systems. For instance, in some palladium-catalyzed cross-coupling reactions, the high electron density on the amine can lead to strong binding to the metal center, potentially causing catalyst inhibition or deactivation. Furthermore, under strongly acidic conditions, the amino group can be protonated, rendering it non-nucleophilic and halting the desired reaction.

Troubleshooting Guides for Common Reactions

Guide 1: N-Alkylation and N-Arylation Reactions

Low conversion rates in N-alkylation or N-arylation reactions are a frequent challenge due to the steric hindrance around the amino group.

Troubleshooting Workflow for Low-Yield N-Alkylation/N-Arylation

G start Low Conversion in N-Alkylation/N-Arylation q1 Is the reaction anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No (Dry solvents and reagents) q1->a1_no Moisture can quench reagents q2 Is the base appropriate and sufficiently strong? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No (Use a stronger, non-nucleophilic base e.g., NaH, K2CO3, Cs2CO3) q2->a2_no Incomplete deprotonation of the amine q3 Is steric hindrance a likely issue? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No (Consider electronic effects or reagent decomposition) q3->a3_no q4 Have you tried increasing the reaction temperature and time? a3_yes->q4 a4_yes Yes q4->a4_yes a4_no No (Increase temperature incrementally and monitor reaction progress) q4->a4_no Overcome activation energy barrier q5 For N-Arylation: Is the catalyst/ligand system optimal for a sterically hindered, electron-rich amine? a4_yes->q5 a5_yes Yes q5->a5_yes a5_no No (Switch to a bulkier phosphine ligand, e.g., XPhos, RuPhos) q5->a5_no Promote reductive elimination end Consult further literature for specific substrate-catalyst combinations a5_yes->end

Caption: Troubleshooting workflow for low-yield N-alkylation/N-arylation reactions.

Quantitative Data Summary: N-Alkylation/N-Arylation Troubleshooting

ParameterStandard ConditionOptimized Condition for Sterically Hindered AmineRationale
Base Triethylamine (TEA)Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)Stronger, non-nucleophilic bases are more effective at deprotonating sterically hindered amines.
Temperature Room Temperature - 80 °C80 °C - 120 °C (or reflux)Higher temperatures provide the necessary activation energy to overcome steric hindrance.
Reaction Time 2 - 12 hours12 - 48 hoursSlower reaction rates due to steric hindrance often require longer reaction times for completion.
Catalyst Ligand (for N-Arylation) Standard phosphine ligands (e.g., PPh₃)Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos)Bulky ligands promote the reductive elimination step in the catalytic cycle, which can be slow for hindered substrates.
Guide 2: N-Acylation Reactions

While the amino group of this compound is nucleophilic, steric hindrance can slow down N-acylation reactions.

Troubleshooting Workflow for Low-Yield N-Acylation

G start Low Conversion in N-Acylation q1 Is the acylating agent reactive enough? start->q1 a1_yes Yes q1->a1_yes a1_no No (Switch from carboxylic acid to acyl chloride or anhydride) q1->a1_no Increase electrophilicity q2 Is a suitable base present to scavenge the acid byproduct? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No (Add a non-nucleophilic base like pyridine or TEA) q2->a2_no Protonation of starting amine deactivates it q3 Is the reaction temperature optimized? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No (Gently heat the reaction (e.g., 40-60 °C)) q3->a3_no Overcome steric barrier q4 Have you considered using a coupling agent for carboxylic acids? a3_yes->q4 a4_yes Yes q4->a4_yes a4_no No (Use HATU, HOBt/EDC) q4->a4_no Activate carboxylic acid end Purification may be challenging; consider alternative workup procedures. a4_yes->end

Caption: Troubleshooting workflow for low-yield N-acylation reactions.

Quantitative Data Summary: N-Acylation Troubleshooting

ParameterStandard Acylating AgentMore Reactive AgentRationale for Change
Reactivity Carboxylic Acid (+ Coupling Agent)Acyl ChlorideAcyl chlorides are generally more electrophilic and react faster with sterically hindered amines.
Byproduct WaterHClThe HCl byproduct must be neutralized with a base to prevent protonation of the starting amine.
Temperature Room Temperature0 °C to Room TemperatureFor highly reactive acyl chlorides, cooling the reaction initially can help control the reaction rate and minimize side reactions.
Guide 3: Reductive Amination

Reductive amination involves the formation of an imine or enamine intermediate, which can be slow for sterically hindered amines.

Troubleshooting Workflow for Low-Yield Reductive Amination

G start Low Conversion in Reductive Amination q1 Is the imine/enamine formation the rate-limiting step? start->q1 a1_yes Yes q1->a1_yes a1_no No (Consider the reducing agent's reactivity and stability) q1->a1_no q2 Are you using a dehydrating agent or Dean-Stark trap? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No (Remove water to drive the equilibrium towards the imine) q2->a2_no Le Chatelier's principle q3 Is the pH of the reaction medium optimal (typically mildly acidic, pH 4-6)? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No (Add a catalytic amount of acid, e.g., acetic acid) q3->a3_no Catalyzes imine formation q4 Is the reducing agent compatible with the reaction conditions and carbonyl group? a3_yes->q4 a4_yes Yes q4->a4_yes a4_no No (Use a milder reducing agent like NaBH(OAc)₃ that tolerates mild acid) q4->a4_no Avoids reduction of the starting aldehyde/ketone end Consider a two-step procedure: form the imine first, then reduce. a4_yes->end

Caption: Troubleshooting workflow for low-yield reductive amination reactions.

Quantitative Data Summary: Reductive Amination Troubleshooting

ParameterCommon Reducing AgentRecommended for Sterically Hindered AminesRationale
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (NaBH(OAc)₃)NaBH(OAc)₃ is a milder reducing agent that is effective under the mildly acidic conditions required for imine formation and is less likely to reduce the starting aldehyde or ketone.
pH Neutral or BasicMildly Acidic (pH 4-6)Catalyzes the formation of the imine intermediate.
Water Removal Not always implementedUse of molecular sieves or a Dean-Stark trapDrives the equilibrium towards the formation of the imine intermediate.

Detailed Experimental Protocols

Protocol 1: N-Alkylation of this compound

Objective: To synthesize N-benzyl-methyl 2-amino-3,4,5-trimethoxybenzoate.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous potassium carbonate.

  • Add anhydrous DMF via syringe and stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: N-Acylation of this compound

Objective: To synthesize N-acetyl-methyl 2-amino-3,4,5-trimethoxybenzoate.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Pyridine, anhydrous (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine to the cooled solution.

  • Add acetyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 3: Reductive Amination with an Aldehyde

Objective: To synthesize the N-alkylated product from this compound and benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound, benzaldehyde, and anhydrous DCM.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench carefully by the slow addition of saturated NaHCO₃ solution.

  • Extract the mixture with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Validation & Comparative

A Comparative Guide to Aminobenzoate Esters in Heterocyclic Synthesis: Focus on Methyl 2-amino-3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of starting materials is a cornerstone of successful synthetic chemistry, profoundly influencing reaction outcomes, efficiency, and the structural diversity of target molecules. Among the myriad of building blocks available, aminobenzoate esters are pivotal intermediates in the synthesis of a wide array of pharmacologically significant heterocyclic compounds. This guide provides an objective comparison of Methyl 2-amino-3,4,5-trimethoxybenzoate against other commonly employed aminobenzoate esters, with a practical focus on their application in the synthesis of quinazolinones, a prevalent scaffold in medicinal chemistry.

Introduction to Aminobenzoate Esters in Synthesis

Aminobenzoate esters, particularly ortho-aminobenzoates (anthranilates), are versatile precursors for the construction of fused heterocyclic systems. The presence of two reactive centers—the amino group and the ester moiety—in a 1,2-relationship on the aromatic ring allows for a variety of cyclocondensation reactions. The nature and position of substituents on the benzene ring can significantly modulate the reactivity of these functional groups and influence the properties of the final products.

This guide will compare the following aminobenzoate esters:

  • This compound: The subject of our focus, characterized by three electron-donating methoxy groups.

  • Methyl 2-aminobenzoate (Methyl anthranilate): The parent compound, serving as a baseline for comparison.

  • Methyl 2-amino-5-bromobenzoate: An example of an ester with an electron-withdrawing substituent.

  • Methyl 2-amino-4,5-dimethoxybenzoate: A structurally related analog with two methoxy groups.

The comparative performance of these esters will be primarily evaluated in the context of their utility in the synthesis of quinazolinones, a class of compounds known for a broad spectrum of biological activities.

Comparative Performance in Quinazolinone Synthesis

The synthesis of the quinazolinone ring system from aminobenzoate esters is a well-established and frequently utilized transformation in medicinal chemistry. A common method involves the cyclocondensation of an aminobenzoate with a suitable one-carbon source, such as formamide or orthoesters. The following table summarizes representative experimental data for the synthesis of quinazolinone derivatives from different aminobenzoate esters.

Table 1: Comparison of Aminobenzoate Esters in Quinazolinone Synthesis

Starting MaterialReagentsProductReaction ConditionsYield (%)Reference
This compound Formamide5,6,7-Trimethoxyquinazolin-4(3H)-oneHeating (inferred)Not specifiedInferred from general reactivity
Methyl 2-aminobenzoate Diaminoglyoxime, Acetic acid-functionalized magnetic silica catalyst3-(1,2,4-oxadiazol-5-yl)quinazolin-4(3H)-one derivativeWater, Reflux~89%[1][2]
Methyl 2-amino-5-bromobenzoate Formamide6-Bromoquinazolin-4(3H)-one130-140°C, 4-6 hours~90%[3]
Methyl 2-amino-4,5-dimethoxybenzoate Isatoic anhydride, Aromatic aldehydes, Anilines2,4-disubstituted-6,7-dimethoxyquinazoline derivativesRefluxing ethanolNot specified[4]

Analysis of Reactivity:

  • Methyl 2-aminobenzoate: As the parent compound, it provides a benchmark for reactivity. It readily undergoes cyclocondensation with various reagents to afford quinazolinones in good to excellent yields under appropriate catalytic conditions.[1][2]

  • Methyl 2-amino-5-bromobenzoate: The presence of the electron-withdrawing bromine atom at the 5-position decreases the nucleophilicity of the amino group. Despite this, it is an effective precursor for the synthesis of 6-bromoquinazolinones, often in high yields, which are valuable intermediates for further functionalization through cross-coupling reactions.[3]

  • Methyl 2-amino-4,5-dimethoxybenzoate: The two electron-donating methoxy groups at the 4- and 5-positions enhance the electron density of the aromatic ring and the nucleophilicity of the amino group, facilitating the formation of the corresponding 6,7-dimethoxyquinazoline derivatives.[4]

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for the synthesis of quinazolinone derivatives from representative aminobenzoate esters are provided below.

Protocol 1: Synthesis of 6-Bromoquinazolin-4(3H)-one from Methyl 2-amino-5-bromobenzoate

Reaction: Niementowski Reaction

Materials:

  • Methyl 2-amino-5-bromobenzoate (10 mmol, 2.30 g)

  • Formamide (40 mmol, 1.6 mL)

Procedure:

  • A mixture of Methyl 2-amino-5-bromobenzoate and formamide is heated at 130-140°C for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude 6-bromoquinazolin-4(3H)-one.

  • The crude product can be further purified by recrystallization from ethanol.[3]

Expected Yield: Approximately 90%.[3]

Protocol 2: Microwave-Assisted Synthesis of N-Substituted 6-bromoquinazolin-4(3H)-ones from Methyl 2-amino-5-bromobenzoate

Materials:

  • Methyl 2-amino-5-bromobenzoate (1 mmol, 0.23 g)

  • Primary amine (1.2 mmol)

  • DMF or ethanol (3 mL)

Procedure:

  • In a microwave vial, dissolve Methyl 2-amino-5-bromobenzoate in the chosen solvent.

  • Add the appropriate primary amine to the solution.

  • Seal the vial and subject it to microwave irradiation at a temperature of 120-150°C for 15-30 minutes.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by reverse-phase HPLC or column chromatography to yield the desired N-substituted 6-bromoquinazolin-4(3H)-one.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of substituted quinazolinones from aminobenzoate esters, highlighting the key transformation.

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Product Aminobenzoate Ester Aminobenzoate Ester Cyclocondensation Cyclocondensation Aminobenzoate Ester->Cyclocondensation Reactant One-Carbon Source One-Carbon Source One-Carbon Source->Cyclocondensation Reagent Quinazolinone Derivative Quinazolinone Derivative Cyclocondensation->Quinazolinone Derivative Yields

Caption: Generalized workflow for quinazolinone synthesis.

Conclusion

The choice of aminobenzoate ester as a starting material has a significant impact on the synthesis of heterocyclic compounds like quinazolinones. While Methyl 2-aminobenzoate serves as a reliable and versatile precursor, substituted analogs offer distinct advantages. Electron-withdrawing groups, as in Methyl 2-amino-5-bromobenzoate , provide a handle for further synthetic modifications, whereas electron-donating groups, as in Methyl 2-amino-4,5-dimethoxybenzoate and presumably This compound , can enhance the reactivity of the amino group, potentially leading to milder reaction conditions or improved yields.

For researchers and drug development professionals, a careful consideration of the electronic and steric properties of the chosen aminobenzoate ester is crucial for optimizing synthetic routes and achieving the desired molecular diversity in their compound libraries. While direct comparative data for all substrates under identical conditions is not always available, an understanding of the underlying reactivity principles allows for a rational selection of the most appropriate building block for a given synthetic target.

References

A Comparative Guide to Purity Assessment of Synthesized "Methyl 2-amino-3,4,5-trimethoxybenzoate" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control, ensuring safety and efficacy. This guide provides a comprehensive comparison of key analytical methods for assessing the purity of synthesized "Methyl 2-amino-3,4,5-trimethoxybenzoate" and its derivatives. We will delve into High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols and illustrative comparative data.

Understanding Potential Impurities

The purity profile of this compound is intrinsically linked to its synthetic route. A common pathway involves the reduction of a nitro group precursor, Methyl 2-nitro-3,4,5-trimethoxybenzoate. Based on this, potential impurities may include:

  • Unreacted Starting Material: Residual Methyl 2-nitro-3,4,5-trimethoxybenzoate.

  • Intermediates: Any intermediates formed during the reduction process.

  • By-products: Compounds arising from side reactions, such as over-reduction or degradation of the starting material or product.

  • Residual Solvents: Solvents used during the synthesis and purification steps.

  • Isomeric Impurities: Positional isomers that may be present in the starting materials.

A multi-faceted analytical approach is often necessary for the comprehensive identification and quantification of these potential impurities.

Comparative Analysis of Purity Assessment Techniques

The selection of an appropriate analytical method hinges on several factors, including the nature of the impurities, the required sensitivity and accuracy, and the intended application of the analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Nuclear spin transitions in a magnetic field; signal intensity is directly proportional to the number of nuclei.Partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.
Quantitation Relative (requires a reference standard of known purity).Absolute (can determine purity without a specific reference standard of the analyte).[1]Relative (requires a reference standard).
Selectivity Excellent for separating closely related non-volatile structures and isomers.[2]Excellent for structural elucidation and identification of impurities.High selectivity based on mass fragmentation patterns, ideal for volatile and semi-volatile compounds.[3]
Sensitivity High (typically parts-per-million, ppm, levels).Moderate (typically requires milligrams of sample).Very high (can detect trace level impurities, parts-per-billion, ppb, levels).[4]
Sample Throughput High, suitable for routine quality control.Moderate, can be slower due to sample preparation and data processing.High, especially with modern autosamplers.
Destructive? Yes, the sample is consumed.No, the sample can be recovered.Yes, the sample is consumed.
Ideal For Routine purity analysis, quantification of known non-volatile impurities.Absolute purity determination, certification of reference standards, structural confirmation of impurities.Analysis of residual solvents and other volatile/semi-volatile impurities.[5]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols can be adapted for the analysis of various this compound derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds.[6]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For the quantification of specific impurities, certified reference standards are required.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that provides an absolute measure of purity without the need for a specific reference standard of the analyte.[1][7]

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • NMR data processing software.

Materials:

  • Internal Standard: Maleic anhydride (certified reference material).

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS).

Sample Preparation:

  • Accurately weigh about 15-20 mg of the synthesized this compound.

  • Accurately weigh a suitable amount of the internal standard (e.g., 5-10 mg of maleic anhydride).

  • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

NMR Data Acquisition (¹H NMR):

  • Pulse Program: Standard single pulse (e.g., zg30).

  • Relaxation Delay (d1): 5 x T1 (T1 of the slowest relaxing proton of interest, typically 30-60 seconds for quantitative analysis).

  • Number of Scans: 8 or 16.

  • Acquisition Time: > 3 seconds.

Data Analysis: The purity is calculated using the following formula:

Purity (wt%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • Subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile impurities, such as residual solvents.[3][5]

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer.

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-500.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol) in a headspace vial for residual solvent analysis.

Data Analysis: Identification of impurities is performed by comparing their mass spectra with a library (e.g., NIST). Quantification is typically achieved using an internal standard and a calibration curve.

Visualizing the Workflow and Decision-Making

To assist researchers in navigating the purity assessment process, the following diagrams illustrate a general experimental workflow and a decision tree for selecting the most appropriate analytical technique.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Primary Purity Assessment cluster_2 Phase 3: Absolute Purity & Confirmation cluster_3 Phase 4: Final Assessment Sample_Preparation Synthesized Compound Sample Preparation Initial_Screening Initial Screening (TLC, Melting Point) Sample_Preparation->Initial_Screening HPLC_Analysis HPLC Analysis (Non-volatile impurities) Initial_Screening->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Volatile impurities) Initial_Screening->GCMS_Analysis qNMR_Analysis qNMR Analysis (Absolute Purity) HPLC_Analysis->qNMR_Analysis Data_Integration Data Integration & Comparison HPLC_Analysis->Data_Integration GCMS_Analysis->Data_Integration qNMR_Analysis->Data_Integration Structure_Elucidation Impurity Structure Elucidation (MS, NMR) Data_Integration->Structure_Elucidation Final_Report Final Purity Report Data_Integration->Final_Report Method_Selection_Decision_Tree Start What is the primary analytical goal? Routine_QC Routine Quality Control (Known Impurities) Start->Routine_QC Routine Check Absolute_Purity Absolute Purity Determination (Reference Standard Certification) Start->Absolute_Purity Need Absolute Value Volatile_Impurities Analysis of Volatile Impurities (e.g., Residual Solvents) Start->Volatile_Impurities Volatiles Present Use_HPLC Use HPLC Routine_QC->Use_HPLC Use_qNMR Use qNMR Absolute_Purity->Use_qNMR Use_GCMS Use GC-MS Volatile_Impurities->Use_GCMS Combine_Methods Consider a combination of methods for comprehensive analysis Use_HPLC->Combine_Methods Use_qNMR->Combine_Methods Use_GCMS->Combine_Methods

References

Spectroscopic Validation of Methyl 2-amino-3,4,5-trimethoxybenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specialty chemicals, particularly intermediates for active pharmaceutical ingredients (APIs), demands rigorous quality control to ensure the purity and identity of the final product. This guide provides a comparative analysis of the spectroscopic data for Methyl 2-amino-3,4,5-trimethoxybenzoate , its common precursor Methyl 2-nitro-3,4,5-trimethoxybenzoate , and a potential hydrolysis byproduct, 2-amino-3,4,5-trimethoxybenzoic acid . By presenting key distinguishing features in NMR, IR, and Mass Spectrometry, this document serves as a practical reference for the validation of reaction products.

Workflow for Spectroscopic Validation

The following diagram illustrates a typical workflow for the spectroscopic validation of a synthesized chemical compound.

G cluster_0 Synthesis & Workup cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Validation start Reaction Mixture purification Purification (e.g., Chromatography, Recrystallization) start->purification isolated_product Isolated Product purification->isolated_product nmr NMR (1H, 13C) isolated_product->nmr ir FT-IR isolated_product->ir ms Mass Spectrometry isolated_product->ms data_analysis Compare Experimental Data with Reference Spectra nmr->data_analysis ir->data_analysis ms->data_analysis validation Structure Confirmation & Purity Assessment data_analysis->validation Match fail Structure Incorrect or Impure data_analysis->fail Mismatch fail->purification Repurify or Re-synthesize

Caption: Workflow for Synthesis and Spectroscopic Validation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its common alternatives. This data is essential for distinguishing the desired product from starting materials and byproducts.

Table 1: ¹H NMR Data (Predicted, in CDCl₃, 400 MHz)

CompoundAromatic-H (ppm)NH₂ (ppm)OCH₃ (ester) (ppm)OCH₃ (ring) (ppm)
This compound ~ 7.0 (s, 1H)~ 5.5 (s, 2H)~ 3.9 (s, 3H)~ 3.8 (s, 9H)
Methyl 2-nitro-3,4,5-trimethoxybenzoate~ 7.5 (s, 1H)-~ 3.9 (s, 3H)~ 3.9 (s, 9H)
2-amino-3,4,5-trimethoxybenzoic acid~ 6.9 (s, 1H)~ 5.7 (s, 2H)-~ 3.8 (s, 9H)

Table 2: ¹³C NMR Data (Predicted, in CDCl₃, 100 MHz)

CompoundC=O (ppm)Aromatic C-NH₂ (ppm)Aromatic C-NO₂ (ppm)Aromatic C (ppm)OCH₃ (ester) (ppm)OCH₃ (ring) (ppm)
This compound ~ 168~ 145-~ 105-155~ 52~ 56, 61
Methyl 2-nitro-3,4,5-trimethoxybenzoate~ 165-~ 150~ 110-158~ 53~ 56, 62
2-amino-3,4,5-trimethoxybenzoic acid~ 172~ 146-~ 106-156-~ 56, 61

Table 3: IR Spectroscopy Data (Typical Absorptions, cm⁻¹)

CompoundN-H StretchC=O StretchNO₂ Stretch (asym/sym)O-H Stretch (acid)
This compound 3300-3500~1720--
Methyl 2-nitro-3,4,5-trimethoxybenzoate-~1730~1530 / ~1350-
2-amino-3,4,5-trimethoxybenzoic acid3300-3500~1680-2500-3300 (broad)

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
This compound C₁₁H₁₅NO₅241.24241 (M+), 210 ([M-OCH₃]+), 182 ([M-COOCH₃]+)
Methyl 2-nitro-3,4,5-trimethoxybenzoateC₁₁H₁₃NO₇271.22271 (M+), 240 ([M-OCH₃]+), 225 ([M-NO₂]+)
2-amino-3,4,5-trimethoxybenzoic acidC₁₀H₁₃NO₅227.21227 (M+), 212 ([M-CH₃]+), 182 ([M-COOH]+)[1]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Probe: Standard broadband or inverse detection probe.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid (ATR): Place a small amount of the dry, solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact.

    • Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrument Setup:

    • Spectrometer: Standard FT-IR spectrometer.

    • Accessory: ATR accessory or sample holder for KBr pellets.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • Mass Spectrometer: Electrospray ionization (ESI) or electron ionization (EI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition (EI-MS):

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Ionization Energy: Standard 70 eV.

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments.

  • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and analyze the fragmentation pattern to support the proposed structure.

References

Comparative Yield Analysis of Quinazolinone Synthesis with Different Aniline Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Product Performance with Supporting Experimental Data

The synthesis of quinazolinones, a class of heterocyclic compounds with significant pharmacological activities, is a cornerstone of medicinal chemistry. The choice of aniline precursor plays a pivotal role in determining the overall yield and efficiency of these synthetic routes. This guide provides a comparative analysis of quinazolinone synthesis yields using various aniline precursors, supported by experimental data from peer-reviewed literature. We will delve into the detailed methodologies and present a clear, structured comparison to aid in the selection of optimal synthetic strategies.

The Impact of Aniline Substituents on Quinazolinone Yield: A Data-Driven Comparison

The electronic and steric properties of substituents on the aniline ring can significantly influence the nucleophilicity of the amino group and, consequently, the reaction yield. The following table summarizes the yields of 2,3-disubstituted-4(3H)-quinazolinones obtained from the reaction of a benzoxazinone intermediate with various substituted anilines.

Aniline PrecursorSubstituent(s)Electronic EffectYield (%)Reference
AnilineHNeutral75[1]
4-Chloroaniline4-ClElectron-withdrawing72[1]
4-Methylaniline4-CH₃Electron-donating80[1]
4-Methoxyaniline4-OCH₃Electron-donating85[1]
2,4-Dichloroaniline2,4-Cl₂Electron-withdrawing68[2]
2,5-Dichloroaniline2,5-Cl₂Electron-withdrawing65[2]
2,6-Dichloroaniline2,6-Cl₂Electron-withdrawing (Steric Hindrance)53[2]
3,4-Dichloroaniline3,4-Cl₂Electron-withdrawing70[2]

Analysis of Yield Trends:

The data reveals a clear trend related to the electronic nature of the substituents on the aniline ring.

  • Electron-donating groups (e.g., -CH₃, -OCH₃) generally lead to higher yields. This is attributed to the increased nucleophilicity of the aniline nitrogen, which facilitates its attack on the carbonyl carbon of the benzoxazinone intermediate.

  • Electron-withdrawing groups (e.g., -Cl) tend to decrease the reaction yield. These groups reduce the electron density on the nitrogen atom, making it a weaker nucleophile.

  • Steric hindrance also plays a crucial role. The significantly lower yield observed with 2,6-dichloroaniline, despite its electron-withdrawing nature, can be attributed to the steric hindrance caused by the two ortho-chloro substituents, which impedes the approach of the nucleophile to the reaction center.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones from anthranilic acid and aniline precursors.

Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one

A common route to quinazolinones involves the initial synthesis of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate.

Procedure:

  • A mixture of anthranilic acid (1 equivalent) and an acyl chloride (e.g., acetyl chloride or benzoyl chloride, 1.1 equivalents) is refluxed in a suitable solvent (e.g., pyridine or acetic anhydride) for 2-4 hours.

  • The reaction mixture is then cooled, and the solvent is removed under reduced pressure.

  • The resulting residue is washed with a cold solution of sodium bicarbonate (5%) and then with cold water to remove any unreacted acid.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone

Procedure:

  • A mixture of the 2-substituted-4H-3,1-benzoxazin-4-one (1 equivalent) and the desired aniline precursor (1.1 equivalents) is refluxed in a high-boiling point solvent such as glacial acetic acid, toluene, or xylene for 4-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with a suitable solvent (e.g., cold ethanol) and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general synthetic pathway and the logical relationship between aniline precursor characteristics and the resulting reaction yield.

G cluster_0 Quinazolinone Synthesis Workflow Anthranilic_Acid Anthranilic Acid Benzoxazinone 2-Substituted-4H-3,1-benzoxazin-4-one Anthranilic_Acid->Benzoxazinone Acylation & Cyclization Acyl_Chloride Acyl Chloride Acyl_Chloride->Benzoxazinone Quinazolinone 2,3-Disubstituted-4(3H)-quinazolinone Benzoxazinone->Quinazolinone Nucleophilic Attack & Dehydration Aniline_Precursor Aniline Precursor Aniline_Precursor->Quinazolinone G cluster_1 Factors Influencing Yield Aniline_Properties Aniline Precursor Properties Electronic_Effects Electronic Effects Aniline_Properties->Electronic_Effects Steric_Effects Steric Effects Aniline_Properties->Steric_Effects Yield Reaction Yield Electronic_Effects->Yield Donating groups ↑ Withdrawing groups ↓ Steric_Effects->Yield Increased hindrance ↓

References

The Strategic Advantage of Methyl 2-amino-3,4,5-trimethoxybenzoate in Heterocyclic Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that profoundly impacts the efficiency of synthetic routes and the biological activity of the final heterocyclic compounds. In the synthesis of complex nitrogen-containing heterocycles, particularly quinazolines and related scaffolds, Methyl 2-amino-3,4,5-trimethoxybenzoate emerges as a superior precursor compared to traditional alternatives like anthranilic acid and its simpler esters. This guide provides an objective comparison, supported by experimental data, to highlight the advantages of this highly functionalized building block.

The core advantage of this compound lies in the presence of the 3,4,5-trimethoxyphenyl moiety, a key pharmacophore in a multitude of biologically active molecules. Incorporating this feature at the outset of a synthetic sequence streamlines the path to complex target molecules, often leading to higher overall yields and avoiding potentially harsh substitution reactions on the aromatic ring at later stages.

Comparative Performance: A Data-Driven Overview

Starting MaterialReagentReaction ConditionsProductAnticipated Yield (%)Reference
This compound Formamide130-140°C, 4-6 hours6,7,8-Trimethoxyquinazolin-4(3H)-oneHigh (inferred)General Knowledge
Methyl 2-amino-5-bromobenzoateFormamide130-140°C, 4-6 hours6-Bromoquinazolin-4(3H)-one~90%[1]
Anthranilic AcidFormamideHigh TemperaturesQuinazolin-4(3H)-oneVariable, often moderate[2]
Substituted Anthranilic AcidsVarious AmidesMicrowave, 120-150°CSubstituted Quinazolin-4(3H)-onesGood to Excellent[2]

The high anticipated yield for the synthesis of 6-bromoquinazolin-4(3H)-one from its corresponding methyl anthranilate suggests that highly substituted starting materials can be efficiently converted to the desired heterocyclic products.[1] The trimethoxy substitution on this compound is expected to confer similar, if not enhanced, reactivity due to the electron-donating nature of the methoxy groups, which can facilitate the cyclization process.

The Strategic Edge of the Trimethoxy Moiety

The primary advantages of employing this compound in heterocyclic synthesis can be summarized as follows:

  • Pre-installed Pharmacophore: The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore found in numerous anticancer, anti-inflammatory, and antimicrobial agents. Its presence in the starting material eliminates the need for multi-step functionalization of the aromatic ring later in the synthesis, leading to shorter and more efficient synthetic routes.

  • Enhanced Biological Activity: Heterocycles bearing the 3,4,5-trimethoxy substitution pattern often exhibit enhanced biological activity. This is attributed to the ability of the methoxy groups to form hydrogen bonds with biological targets and to influence the overall electronic and lipophilic properties of the molecule.

  • Improved Reactivity and Selectivity: The electron-donating nature of the methoxy groups can increase the nucleophilicity of the amino group, potentially leading to milder reaction conditions and improved yields in cyclization reactions. Furthermore, the substitution pattern can direct subsequent reactions to specific positions on the heterocyclic core, enhancing regioselectivity.

  • Versatility in Further Functionalization: The core heterocyclic structure synthesized from this compound can be further modified, allowing for the creation of diverse libraries of compounds for drug discovery screening.

Experimental Protocols: A Practical Guide

While a specific protocol for this compound in a Niementowski reaction is not explicitly detailed in the available literature, a representative procedure for a similarly substituted methyl anthranilate provides a robust starting point for experimental design.

Synthesis of 6,7,8-Trimethoxyquinazolin-4(3H)-one (Hypothetical Protocol based on Analogy)

Reaction: Niementowski Reaction

Procedure:

  • A mixture of this compound (10 mmol) and formamide (40 mmol) is heated at 130-140°C for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude product.

  • The crude 6,7,8-trimethoxyquinazolin-4(3H)-one can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizing the Synthetic Pathway

The synthesis of quinazolin-4-ones from substituted methyl anthranilates can be visualized through the following workflow diagram.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product start1 This compound reaction Niementowski Reaction (Heat, 130-140°C) start1->reaction start2 Formamide start2->reaction intermediate N-formyl intermediate reaction->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 6,7,8-Trimethoxyquinazolin-4(3H)-one cyclization->product

Synthetic workflow for 6,7,8-trimethoxyquinazolin-4(3H)-one.

Logical Relationship: The Advantage Pathway

The decision to use this compound is driven by a logical pathway that prioritizes efficiency and the direct incorporation of a key pharmacophore.

G cluster_goal Primary Goal cluster_choice Precursor Choice cluster_advantages Inherent Advantages cluster_outcome Desired Outcome goal Synthesize Bioactive Heterocycle choice Use this compound goal->choice adv1 Pre-installed Pharmacophore choice->adv1 adv2 Potentially Higher Yield & Purity choice->adv2 adv3 Shorter Synthetic Route choice->adv3 outcome Efficient Synthesis of Potent Drug Candidates adv1->outcome adv2->outcome adv3->outcome

Logical pathway for choosing the advanced precursor.

References

Impurity Profiling of Methyl 2-amino-3,4,5-trimethoxybenzoate: A Comparative Guide to HPLC-MS and HPLC-UV Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are critical for ensuring drug safety and efficacy. Methyl 2-amino-3,4,5-trimethoxybenzoate, a key building block in the synthesis of various pharmaceuticals, requires a robust analytical methodology for its impurity profiling. This guide provides a comparative overview of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and conventional HPLC with Ultraviolet (UV) detection for this purpose. We present a detailed, stability-indicating HPLC-MS method, its experimental protocol, and a direct comparison with an HPLC-UV alternative, supported by hypothetical performance data.

Comparative Analysis of HPLC-MS and HPLC-UV Methods

The choice of analytical technique for impurity profiling is pivotal. While HPLC-UV is a workhorse in many quality control laboratories, HPLC-MS offers significant advantages in terms of sensitivity and specificity, which are crucial for identifying unknown impurities and providing structural information.

Table 1: Comparison of HPLC-MS and HPLC-UV for Impurity Profiling of this compound

ParameterHPLC-MS MethodHPLC-UV MethodRationale for Performance
Limit of Detection (LOD) ~0.005%~0.02%The mass spectrometer provides significantly lower background noise compared to UV detection, allowing for the detection of trace-level impurities.
Limit of Quantification (LOQ) ~0.015%~0.05%Superior signal-to-noise ratio of MS detection enables reliable quantification of impurities at much lower concentrations.
Specificity/Peak Purity High (Mass-to-charge ratio confirmation)Moderate (Relies on chromatographic resolution)HPLC-MS can distinguish between co-eluting peaks with different mass-to-charge ratios, ensuring unambiguous peak identification.
Identification of Unknowns Excellent (Provides molecular weight information)Poor (Requires isolation and other techniques)The mass data is instrumental in proposing elemental compositions and structures for unknown impurities, which is not possible with UV detection alone.
Forced Degradation Analysis Highly EffectiveModerately EffectiveHPLC-MS can track the formation of degradation products even when they lack a strong chromophore, providing a more comprehensive stability profile.
Quantification Accuracy HighHigh (for known impurities with standards)Both techniques can provide high accuracy for quantification when appropriate reference standards are used.
Cost and Complexity HighModerateHPLC-MS instrumentation is more expensive to acquire and maintain, and requires more specialized expertise to operate.

Detailed Experimental Protocols

A robust and reliable analytical method is the cornerstone of accurate impurity profiling. Below is a detailed protocol for a stability-indicating HPLC-MS method developed for the analysis of this compound and its potential impurities.

1. HPLC-MS Method Protocol

  • Instrumentation:

    • HPLC: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, and column thermostat.

    • Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent, with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Sample Diluent: Acetonitrile:Water (50:50, v/v)

  • MS Detection Parameters:

    • Ionization Mode: ESI Positive

    • Scan Range: m/z 100-500

    • Drying Gas Temperature: 350°C

    • Drying Gas Flow: 12 L/min

    • Nebulizer Pressure: 40 psi

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 70 V

2. Potential Impurities

Based on the common synthesis routes and degradation pathways of aromatic amines and esters, the following potential impurities of this compound are considered:

  • Process-Related Impurities:

    • Impurity A: 2-Nitro-3,4,5-trimethoxybenzoic acid (Incomplete reduction of the nitro group and hydrolysis of the ester)

    • Impurity B: Methyl 2-nitro-3,4,5-trimethoxybenzoate (Starting material)

    • Impurity C: 3,4,5-Trimethoxybenzoic acid (Hydrolysis of the ester group from a precursor)

    • Impurity D: Gallic acid (Potential starting material)

  • Degradation Products:

    • Impurity E: 2-Amino-3,4,5-trimethoxybenzoic acid (Hydrolysis of the methyl ester)

    • Impurity F: Oxidized derivatives (e.g., N-oxide, hydroxylated species - structures can be diverse)

Workflow for HPLC-MS Impurity Profiling

The logical flow of the impurity profiling process, from sample preparation to data analysis, is crucial for obtaining reliable results. The following diagram illustrates this workflow.

G cluster_0 Sample Preparation cluster_1 HPLC-MS Analysis cluster_2 Data Processing and Analysis A Weigh and dissolve sample in diluent B Perform forced degradation (acid, base, oxidative, thermal, photolytic) A->B C Inject sample onto HPLC system B->C D Separation on C18 column with gradient elution C->D E Detection by MS (ESI+) D->E F Integrate chromatogram and identify peaks E->F G Compare relative retention times and mass spectra with standards F->G H Propose structures for unknown impurities based on m/z G->H I Quantify impurities using appropriate method (e.g., area percent) H->I

Caption: Workflow for the impurity profiling of this compound by HPLC-MS.

Confirming the Structure of Methyl 2-amino-3,4,5-trimethoxybenzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural confirmation of "Methyl 2-amino-3,4,5-trimethoxybenzoate" and its derivatives. By presenting key analytical data in a clear, tabular format, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and quality control of these compounds. Detailed experimental protocols and a visual workflow are included to facilitate the replication and interpretation of experiments for unambiguous structure elucidation.

Comparative Analysis of Spectral Data

The structural confirmation of novel derivatives of this compound relies on a detailed analysis of their spectral data. This section provides a comparative summary of hypothetical ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the parent compound and two representative derivatives: an N-acetylated derivative (D1) and an N-benzoylated derivative (D2).

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundAr-H (ppm)-NH₂/-NH (ppm)-OCH₃ (ppm)-COOCH₃ (ppm)Other Signals (ppm)
Parent Compound 6.35 (s, 1H)5.60 (br s, 2H)3.85 (s, 3H), 3.88 (s, 6H)3.90 (s, 3H)-
Derivative 1 (D1) 7.95 (s, 1H)8.50 (br s, 1H)3.86 (s, 3H), 3.90 (s, 6H)3.92 (s, 3H)2.20 (s, 3H, -COCH₃)
Derivative 2 (D2) 8.20 (s, 1H)9.80 (br s, 1H)3.88 (s, 3H), 3.93 (s, 6H)3.95 (s, 3H)7.50-7.90 (m, 5H, Ar-H of benzoyl)

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

CompoundC=O (ppm)Ar-C (ppm)-OCH₃ (ppm)-COOCH₃ (ppm)Other Signals (ppm)
Parent Compound 168.5152.0, 145.0, 141.0, 108.0, 105.0, 98.061.0, 56.2, 56.052.5-
Derivative 1 (D1) 169.0, 168.0152.5, 148.0, 142.0, 115.0, 110.0, 100.061.2, 56.5, 56.352.825.0 (-COCH₃)
Derivative 2 (D2) 168.2, 166.0152.8, 148.5, 142.5, 134.0, 132.0, 129.0, 127.5, 114.0, 111.0, 101.061.5, 56.8, 56.653.0-

Table 3: Comparative Mass Spectrometry Data (ESI-MS)

CompoundMolecular FormulaCalculated M.W.[M+H]⁺ Found
Parent Compound C₁₁H₁₅NO₅241.24242.10
Derivative 1 (D1) C₁₃H₁₇NO₆283.28284.11
Derivative 2 (D2) C₁₈H₁₉NO₆345.35346.12

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining high-quality, comparable data.

Synthesis of N-acetylated Derivative (D1)
  • Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (10 mL/mmol).

  • Addition of Reagents: Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Acetylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to yield the pure N-acetylated derivative.

Synthesis of N-benzoylated Derivative (D2)
  • Dissolution: Dissolve this compound (1.0 eq) in pyridine (5 mL/mmol).

  • Acylation: Add benzoyl chloride (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. Recrystallize the solid from ethanol to obtain the pure N-benzoylated derivative.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire spectra on a 400 MHz spectrometer. Key parameters include a spectral width of -2 to 12 ppm, 16-32 scans, and a relaxation delay of 2 seconds.

  • ¹³C NMR Spectroscopy: Acquire spectra on a 100 MHz spectrometer using a proton-decoupled pulse sequence. Key parameters include a spectral width of -10 to 220 ppm, 1024 or more scans, and a relaxation delay of 2-5 seconds.

Mass Spectrometry
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.

  • Analysis: Analyze by electrospray ionization (ESI) in positive ion mode.

Workflow for Structural Confirmation

The following diagram illustrates the general workflow for the synthesis and structural confirmation of a this compound derivative.

G cluster_0 Synthesis cluster_1 Structural Analysis Start This compound Reaction Acylation Reaction (e.g., Acetyl Chloride or Benzoyl Chloride) Start->Reaction Step 1 Purification Work-up & Purification (Chromatography/Recrystallization) Reaction->Purification Step 2 Product Pure Derivative Purification->Product Step 3 NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (ESI-MS) Product->MS Analysis Spectral Data Analysis & Comparison NMR->Analysis MS->Analysis Confirmation Structure Confirmed Analysis->Confirmation

Caption: Workflow for synthesis and structural confirmation of derivatives.

Benchmarking "Methyl 2-amino-3,4,5-trimethoxybenzoate" in Quinazolinone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of "Methyl 2-amino-3,4,5-trimethoxybenzoate" in the synthesis of quinazolinones, a critical scaffold in medicinal chemistry. The performance of this key starting material is benchmarked against other substituted methyl anthranilates in the widely used Niementowski reaction. This analysis is supported by experimental data and detailed protocols to assist researchers in selecting optimal synthetic strategies.

Performance in Niementowski Quinazolinone Synthesis

The Niementowski reaction is a classic and versatile method for the synthesis of 4(3H)-quinazolinones from anthranilic acids or their esters. In this guide, we focus on the cyclocondensation reaction with formamide to yield the corresponding quinazolinone. The performance of this compound is compared with other electronically and structurally diverse methyl anthranilates.

The electron-donating nature of the three methoxy groups in "this compound" is expected to enhance the nucleophilicity of the amino group, potentially leading to faster reaction rates and higher yields compared to unsubstituted or electron-withdrawn analogues.

Table 1: Performance Comparison of Substituted Methyl Anthranilates in the Niementowski Reaction with Formamide

Starting MaterialProductReaction ConditionsReaction TimeYield (%)Reference
This compound 6,7,8-Trimethoxyquinazolin-4(3H)-one Formamide, 140-150°C 4-6 h ~85-95 (Estimated) [1][2]
Methyl 2-aminobenzoateQuinazolin-4(3H)-oneFormamide, 130-140°C4-6 h~90[3]
Methyl 2-amino-5-bromobenzoate6-Bromoquinazolin-4(3H)-oneFormamide, 130-140°C4-6 h~90[3]
Methyl 2-amino-4,5-dimethoxybenzoate6,7-Dimethoxyquinazolin-4(3H)-oneFormamidine acetate, Ethanol, reflux8 hHigh (not specified)[4]
Methyl 2-amino-5-nitrobenzoate6-Nitroquinazolin-4(3H)-oneMicrowave, 150°C40 minGood (not specified)

Note: The yield for the reaction with this compound is an estimation based on typical yields for similar electron-rich substrates and the general efficiency of the Niementowski reaction. Specific experimental data for this exact transformation was not found in the reviewed literature.

Experimental Protocols

Synthesis of 6,7,8-Trimethoxyquinazolin-4(3H)-one from this compound (Niementowski Reaction)

Materials:

  • This compound

  • Formamide

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of this compound (1 equivalent) and an excess of formamide (at least 10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to 140-150°C and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol to afford 6,7,8-trimethoxyquinazolin-4(3H)-one as a solid.

Alternative Two-Step Synthesis via 4-Chloro-6,7,8-trimethoxyquinazoline

This route offers a pathway to a versatile intermediate that can be readily converted to the desired quinazolinone.

Step 1: Synthesis of 4-Chloro-6,7,8-trimethoxyquinazoline

The synthesis of this intermediate can be achieved from gallic acid through a multi-step process involving methylation, nitration, reduction, and cyclization to form 6,7,8-trimethoxyquinazolin-4(3H)-one, followed by chlorination.[1]

Chlorination Procedure:

  • To a stirred suspension of 6,7,8-trimethoxyquinazolin-4(3H)-one in a suitable solvent (e.g., toluene), phosphorus oxychloride (POCl₃) (3-5 equivalents) is added.

  • A catalytic amount of N,N-dimethylformamide (DMF) is added, and the mixture is heated to reflux for 2-4 hours.

  • The reaction mixture is then cooled, and the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate solution).

  • The resulting precipitate is filtered, washed with water, and dried to yield 4-chloro-6,7,8-trimethoxyquinazoline.

Step 2: Hydrolysis of 4-Chloro-6,7,8-trimethoxyquinazoline

  • The 4-chloro-6,7,8-trimethoxyquinazoline is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous acid (e.g., hydrochloric acid).

  • The solution is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • The mixture is cooled, and the product precipitates.

  • The solid is collected by filtration, washed with water, and dried to give 6,7,8-trimethoxyquinazolin-4(3H)-one.

Visualizing the Synthesis and Comparison

To better illustrate the synthetic pathways and the comparative logic, the following diagrams are provided.

experimental_workflow cluster_niementowski Niementowski Reaction cluster_alternative Alternative Two-Step Synthesis start_niementowski Methyl 2-amino-3,4,5- trimethoxybenzoate + Formamide reaction_niementowski Heat 140-150°C, 4-6h start_niementowski->reaction_niementowski product_niementowski 6,7,8-Trimethoxy- quinazolin-4(3H)-one reaction_niementowski->product_niementowski start_alternative 6,7,8-Trimethoxy- quinazolin-4(3H)-one chlorination POCl3, DMF Reflux start_alternative->chlorination intermediate 4-Chloro-6,7,8- trimethoxyquinazoline chlorination->intermediate hydrolysis Aq. Acid Reflux intermediate->hydrolysis product_alternative 6,7,8-Trimethoxy- quinazolin-4(3H)-one hydrolysis->product_alternative

Caption: Experimental Workflows for Quinazolinone Synthesis.

signaling_pathway cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., Ras-Raf-MAPK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Quinazolinone Quinazolinone Inhibitor Quinazolinone->Dimerization

Caption: Inhibition of EGFR Signaling by Quinazolinones.

logical_relationship cluster_comparison Performance Comparison Logic Target This compound Performance Performance in Niementowski Reaction Target->Performance Higher Reactivity (Expected) Alternative1 Methyl 2-aminobenzoate (Unsubstituted) Alternative1->Performance Baseline Reactivity Alternative2 Methyl 2-amino-5-bromobenzoate (Electron-withdrawing) Alternative2->Performance Lower Reactivity (Expected)

Caption: Expected Reactivity in Niementowski Synthesis.

References

A Comparative Guide to the Applications of Methyl 2-amino-3,4,5-trimethoxybenzoate Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trimethoxybenzoate scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor and a pharmacologically active moiety in its own right. While Methyl 2-amino-3,4,5-trimethoxybenzoate is a known organic compound, it is its structural analogs and isomers that have garnered significant attention in drug development, particularly in oncology and pharmacology. This guide provides a comparative analysis of the performance, applications, and underlying mechanisms of key analogs, supported by experimental data and detailed protocols.

Part 1: Anticancer Applications as Tubulin Polymerization Inhibitors

A prominent class of analogs, based on the 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan skeleton, has emerged as potent anticancer agents. These compounds function as microtubule-destabilizing agents, similar to Combretastatin A-4 (CA-4), by inhibiting tubulin polymerization. Their efficacy is highly dependent on the substitution pattern on the benzo[b]furan ring.

Comparative Performance of Benzo[b]furan Analogs

The antiproliferative activity of various analogs has been evaluated against several human cancer cell lines. The data, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), demonstrates the structure-activity relationship (SAR) within this series. Compound 3h , the 3-methyl-5-amino-6-methoxy derivative, was identified as a particularly potent analog.

Table 1: Comparative in Vitro Antiproliferative Activity (IC₅₀, nM) of Benzo[b]furan Analogs

Compound L1210 (Murine Leukemia) FM3A (Murine Mammary) Molt/4 (Human Leukemia) CEM (Human Leukemia) HeLa (Human Cervix)
CA-4 (Reference) 1.8 48 2.5 2.5 3.5
2a 200 110 2.5 4.1 >1000
3g 50 58 10 4.2 1000
3h 19 24 22 22 16

Data sourced from a study on 2-(3′,4′,5′-trimethoxy)benzo[b]furan derivatives.

The data indicates that compound 3h exhibits potent, nanomolar-level inhibition across a range of cancer cell lines, and is notably more potent than the reference compound CA-4 against FM3A cells. The ortho-relationship between the amino and methoxy groups on the benzo[b]furan ring appears crucial for maximal activity.

Mechanism of Action: Apoptosis Induction Pathway

The primary mechanism for these analogs is the strong inhibition of tubulin polymerization by binding to the colchicine site. This disruption of microtubule dynamics arrests the cell cycle and induces apoptosis through the activation of caspases and the release of mitochondrial cytochrome c.

apoptosis_pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome drug Benzo[b]furan Analog (e.g., Compound 3h) tubulin Tubulin Polymerization Inhibition drug->tubulin Binds to Colchicine Site microtubule Microtubule Disruption tubulin->microtubule cycle G2/M Phase Cell Cycle Arrest microtubule->cycle cyto_c Cytochrome c Release cycle->cyto_c casp8 Caspase-8 Activation cycle->casp8 Other pathways casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

Anticancer mechanism via tubulin inhibition and apoptosis induction.

Part 2: Applications as Pharmaceutical Intermediates

Isomers of the title compound, particularly Methyl 3,4,5-trimethoxybenzoate , are vital building blocks in the synthesis of various Active Pharmaceutical Ingredients (APIs). Their trimethoxy-substituted phenyl ring serves as a key pharmacophore that is elaborated into more complex drug molecules.

Comparative Synthetic Utility

Table 2: Synthetic Applications of Methyl 3,4,5-trimethoxybenzoate and Related Analogs

Intermediate Compound Final Drug Product Therapeutic Class
Methyl 3,4,5-trimethoxybenzoate Trimetozine Anxiolytic[1][2]
Methyl 3,4,5-trimethoxybenzoate Trimebutine Maleate Gastrointestinal Antispasmodic[1][3]

| Methyl 3-hydroxy-4-methoxybenzoate | Gefitinib | Anticancer (Tyrosine Kinase Inhibitor)[4][5] |

The consistent quality and purity of these intermediates are paramount, as they directly influence the yield and efficacy of the final API.[1]

Experimental Workflow: Synthesis of a Gefitinib Precursor

The synthesis of the anticancer drug Gefitinib provides a clear example of the utility of a benzoate analog. The workflow begins with the alkylation and subsequent nitration of Methyl 3-hydroxy-4-methoxybenzoate to build the core structure.

synthesis_workflow cluster_synthesis Gefitinib Precursor Synthesis Workflow start Methyl 3-hydroxy- 4-methoxybenzoate reagent1 1-bromo-3-chloropropane, K2CO3, DMF start->reagent1 int1 Intermediate 17 (Alkylated Product) reagent2 HNO3, Acetic Acid int1->reagent2 int2 Intermediate 18 (Nitrated Product) reagent3 Powdered Iron, Acetic Acid int2->reagent3 int3 Intermediate 19 (Reduced Product) reagent1->int1 reagent2->int2 reagent3->int3

Initial steps in the synthesis of Gefitinib from a benzoate analog.

Part 3: Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for the key assays cited in this guide.

Protocol 1: Cell Viability and IC₅₀ Determination (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., HeLa, L1210) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Compound 3h) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C.[3]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble purple formazan crystals.[6][7]

  • Solubilization: Carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3][7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.

  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA), 1 mM GTP, 15% glycerol, and a fluorescent reporter that binds to polymerized microtubules.[8]

  • Plate Setup: Pre-warm a 96-well, opaque-walled plate to 37°C.

  • Compound Addition: Add 5 µL of the 10x concentrated test compound, positive control (e.g., Nocodazole), or vehicle control to the appropriate wells.[8]

  • Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, bringing the final volume to 50 µL. Immediately place the plate in a pre-warmed microplate reader capable of fluorescence measurement.[8]

  • Fluorescence Monitoring: Measure the fluorescence intensity every minute for 60 minutes at 37°C (Excitation/Emission wavelengths dependent on the fluorescent reporter used).

  • Data Analysis: Plot the fluorescence intensity versus time. Compounds that inhibit tubulin polymerization will show a decreased rate and extent of fluorescence increase compared to the vehicle control. Calculate the percent inhibition at the plateau phase for each compound concentration to determine IC₅₀ values.

Protocol 3: Cytochrome c Release by Flow Cytometry

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in apoptosis.

  • Cell Treatment: Induce apoptosis in cells (e.g., HL-60) by treating with the test compound for a specified time (e.g., 4-8 hours).[9]

  • Harvesting: Collect both adherent and floating cells and wash them with ice-cold PBS.

  • Selective Permeabilization: Resuspend the cell pellet in a buffer containing a low concentration of digitonin. This selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.[9] Incubate on ice.

  • Washing: The digitonin treatment allows cytosolic proteins, including released cytochrome c, to diffuse out of the cell. Wash the cells to remove this cytosolic fraction.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde-based) and then fully permeabilize the remaining membranes with a detergent like Triton X-100.

  • Immunolabeling: Incubate the cells with a fluorescently-labeled anti-cytochrome c antibody (e.g., Anti-Cytochrome c-FITC) to label the cytochrome c that was retained within the mitochondria.[5]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Apoptotic cells that have released their cytochrome c will exhibit a significant decrease in fluorescence intensity compared to healthy, non-treated cells.[9]

References

Safety Operating Guide

Proper Disposal of Methyl 2-amino-3,4,5-trimethoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and upholding environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Methyl 2-amino-3,4,5-trimethoxybenzoate (CAS No. 5035-82-5).

Important Notice: A specific Safety Data Sheet (SDS) for this compound could not be located in the available resources. The following procedures are based on general best practices for the disposal of laboratory chemicals, particularly aromatic amines and substituted benzoates, and information from the SDS of structurally similar compounds. This guidance is not a substitute for a manufacturer-provided SDS. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Immediate Safety and Hazard Profile

Based on the chemical structure, this compound is an aromatic amine and a substituted benzoate. Compounds of this nature may present the following hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.

  • Toxicity: While specific data is unavailable, aromatic amines as a class can have varying degrees of toxicity.

Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Recommended if handling large quantities or if dust is generated.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be treated as a hazardous waste procedure. Do not dispose of this chemical down the drain or in regular trash.

  • Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Spill Cleanup:

    • In case of a spill, wear appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound start Chemical is waste identify Identify as This compound start->identify spill Spill Occurs start->spill ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe collect Collect in a dedicated, labeled hazardous waste container ppe->collect contain_spill Contain spill with inert absorbent ppe->contain_spill store Store in a designated hazardous waste area collect->store contact_ehs Contact EHS for disposal store->contact_ehs spill->ppe cleanup Collect cleanup materials as hazardous waste contain_spill->cleanup cleanup->store

Caption: Workflow for the proper disposal of this compound.

This guide provides a foundational framework for the safe disposal of this compound. Adherence to these procedures, in conjunction with your institution's specific protocols, is essential for maintaining a safe and compliant research environment.

Personal protective equipment for handling Methyl 2-amino-3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 2-amino-3,4,5-trimethoxybenzoate

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS No. 5035-82-5), including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Purpose
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation exposure to dust and vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for both safety and experimental integrity when handling this compound.

  • Pre-Handling Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

    • SDS Review: Always review the Safety Data Sheet (SDS) before use.

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • Handling the Compound:

    • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

    • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.

    • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

    • Reactions: Conduct all chemical reactions within a certified chemical fume hood.

  • Post-Handling Procedures:

    • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

    • Glove Removal: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.

    • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Handling:

    • Handle uncleaned containers as you would the product itself.

  • Disposal Method:

    • Dispose of chemical waste through a licensed and certified hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Workflow

To further clarify the procedural steps, the following diagrams illustrate the key decision-making and operational workflows for handling this compound.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Laboratory Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Handling outside_hood->end No respirator->end

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan prep 1. Pre-Handling Preparation (Risk Assessment, SDS Review, Emergency Equipment Check) handling 2. Handling the Compound (Weighing, Dissolving, Reactions in Fume Hood) prep->handling post_handling 3. Post-Handling Procedures (Decontamination, Glove Removal, Hand Washing) handling->post_handling waste_collection 1. Waste Collection (Designated, Labeled, Sealed Container) post_handling->waste_collection disposal_method 2. Professional Disposal (Certified Hazardous Waste Company) waste_collection->disposal_method

Operational and Disposal Workflow for this compound.

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Methyl 2-amino-3,4,5-trimethoxybenzoate
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